Barium phenolsulfonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H10BaO8S2 |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
barium(2+);4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Ba/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
BWNTYNCFPWRGOV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Barium Phenolsulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of barium phenolsulfonate. The information detailed herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and analyze this compound. This document outlines the synthetic pathway from phenol, details the experimental protocols, and presents the expected characterization data.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the sulfonation of phenol to produce phenolsulfonic acid. The subsequent step is the neutralization of the resulting acid with a barium salt to yield the final product.
Step 1: Synthesis of Phenolsulfonic Acid
The most common method for the synthesis of phenolsulfonic acid is the direct sulfonation of phenol using concentrated sulfuric acid.[1] The reaction temperature is a critical parameter that influences the isomeric distribution of the product.
Experimental Protocol:
-
In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, 94 g of phenol is combined with 98 g of concentrated sulfuric acid.[2]
-
The mixture is stirred and heated to 100°C for two hours under a nitrogen atmosphere to form phenolsulfonic acid.[2]
-
The reaction progress can be monitored by techniques such as HPLC to ensure the complete consumption of phenol.
Step 2: Synthesis of this compound
The phenolsulfonic acid produced in the first step is then neutralized with a suitable barium source, such as barium hydroxide or barium carbonate, to precipitate the this compound salt.
Experimental Protocol:
-
To the reaction mixture containing phenolsulfonic acid, 193 g of water is added.
-
Slowly, 37 g of calcium hydroxide is added to the diluted acid solution while stirring. This step is performed to precipitate calcium sulfate, which can then be removed by filtration.[2] (Note: While the reference uses calcium hydroxide, a similar principle applies for the direct use of a barium salt. For direct synthesis of this compound, a stoichiometric amount of barium hydroxide or barium carbonate would be used instead of calcium hydroxide).
-
For the direct synthesis with a barium salt, a stoichiometric amount of barium hydroxide octahydrate or barium carbonate is slowly added to the aqueous solution of phenolsulfonic acid. The mixture is stirred until the reaction is complete, which can be indicated by a change in pH to neutral.
-
The resulting precipitate of this compound is collected by filtration, washed with cold deionized water to remove any unreacted starting materials and soluble impurities, and then dried in a vacuum oven at a suitable temperature (e.g., 80-100°C) to a constant weight.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and properties. The primary analytical techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC).
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₀BaO₈S₂ |
| Molecular Weight | 483.66 g/mol [3] |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Expected to have low solubility in water and common organic solvents. |
Spectroscopic Characterization
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the sulfonate group, and the hydroxyl group.
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretching (phenolic hydroxyl group) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1200-1150 | S=O asymmetric stretching (sulfonate group) |
| ~1050-1000 | S=O symmetric stretching (sulfonate group) |
| ~850-800 | C-H out-of-plane bending (aromatic) |
Note: The exact peak positions may vary slightly depending on the sample preparation and the instrument used.
¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the molecule. Due to the low solubility of this compound, a suitable deuterated solvent (e.g., DMSO-d₆) would be required.
Expected ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Singlet | 1H | Phenolic -OH |
| ~7.0-7.8 | Multiplet | 4H | Aromatic protons |
Expected ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~150-160 | Carbon attached to -OH |
| ~115-140 | Aromatic carbons |
Thermal Analysis
Thermal analysis provides information about the thermal stability and decomposition behavior of the compound.
TGA measures the change in mass of a sample as a function of temperature. The TGA thermogram of this compound is expected to show decomposition steps corresponding to the loss of water of hydration (if present) and the subsequent decomposition of the organic moiety. Based on the thermal analysis of related polymeric sulfonic acid salts, the degradation of the organic part is expected to occur at temperatures above 300°C.
DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram can reveal information about phase transitions, such as melting and decomposition. For this compound, an endothermic peak corresponding to the loss of any water of hydration would be expected, followed by exothermic peaks at higher temperatures corresponding to the decomposition of the compound.
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Characterization Workflow
References
"Physical and chemical properties of Barium p-phenolsulfonate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
Barium p-phenolsulfonate is described as a monohydrate powder.[1] It is known to be poisonous and can cause skin irritation.[1] The compound is soluble in water and slightly soluble in alcohol.[1]
A summary of the available quantitative data is presented in the table below. It is critical to note the significant gaps in the publicly available data for many key physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BaO₈S₂ | [2] |
| Molecular Weight | 483.66 g/mol | [1][2] |
| CAS Number | 1300-37-4 | [2] |
| Appearance | Monohydrate powder | [1] |
| Solubility | Soluble in water, slightly soluble in alcohol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Decomposition Temperature | Data not available |
Synthesis and Experimental Protocols
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of Barium p-phenolsulfonate.
Methodology
-
Dissolution of Reactants: Prepare separate aqueous solutions of p-phenolsulfonic acid and a stoichiometric amount of a soluble barium salt (e.g., barium chloride or barium hydroxide).
-
Reaction: Slowly add the barium salt solution to the p-phenolsulfonic acid solution with constant stirring. The formation of a precipitate, Barium p-phenolsulfonate, may be observed. The reaction should be carried out at a controlled temperature.
-
Isolation: The resulting precipitate is collected by filtration.
-
Purification: The collected solid should be washed with distilled water to remove any unreacted starting materials and soluble byproducts.
-
Drying: The purified product is then dried under vacuum to remove residual water.
Note: This is a generalized protocol. Optimization of reaction conditions, including concentration, temperature, and reaction time, would be necessary to achieve a high yield and purity of the final product.
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activities of Barium p-phenolsulfonate or its involvement in any specific signaling pathways. The toxicological profile is limited to the general classification of being poisonous and a skin irritant.[1] The toxicity is likely associated with the presence of the barium ion.
Applications in Drug Development
Currently, there are no known applications of Barium p-phenolsulfonate in drug development or as a pharmaceutical ingredient. Its use is cited as an intermediate in the manufacturing of dyestuffs.[1]
Handling and Safety
-
Safety Precautions: Due to its poisonous and irritant nature, Barium p-phenolsulfonate should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
Barium p-phenolsulfonate is a compound for which there is a notable lack of comprehensive scientific data. While its basic chemical identity is established, critical physical properties, detailed synthetic procedures, and, most importantly for the target audience, its biological effects and potential therapeutic applications remain uncharacterized in the available literature. Further research is required to elucidate these properties and to determine if this compound holds any potential for use in drug development or other scientific applications.
References
"CAS number and molecular structure of Barium phenolsulfonate"
An In-depth Technical Guide to Barium Phenolsulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. This compound is a chemical compound with limited publicly available data. Information on related compounds has been included for context and should be interpreted with caution. Always consult comprehensive safety data sheets and conduct a thorough risk assessment before handling any chemical.
Introduction
This compound is an organic salt formed from the reaction of phenolsulfonic acid and a barium source. While specific applications in drug development are not widely documented, its constituent parts—phenols and sulfonic acids—are functional groups of interest in medicinal chemistry. Phenolic compounds are known for their antioxidant and various biological activities, while the sulfonate group can modify the pharmacokinetic properties of a molecule, such as solubility and protein binding. This guide provides a summary of the known information about this compound, including its chemical identity, structure, and available technical data. Due to the scarcity of specific data, information on related compounds is also presented to offer a broader context for potential research and development.
Chemical Identity and Molecular Structure
This compound is the barium salt of phenolsulfonic acid. The phenolsulfonic acid can exist as ortho-, meta-, or para-isomers, with the para-isomer being common. The CAS number 1300-37-4 refers to the barium salt of hydroxybenzenesulfonic acid, with the molecular formula indicating a 2:1 ratio of the phenolsulfonate anion to the barium cation.
Molecular Structure:
The generalized structure consists of a barium cation (Ba²⁺) and two phenolsulfonate anions (HOC₆H₄SO₃⁻). The hydroxyl (-OH) and sulfonate (-SO₃⁻) groups can be in different positions on the benzene ring.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 1300-37-4 |
| Molecular Formula | C₁₂H₁₀BaO₈S₂[1] |
| Molecular Weight | 483.66 g/mol [1] |
| Synonyms | Barium sulfocarbolate, Barium sulfophenylate, Barium bis(hydroxybenzenesulphonate)[1] |
Physicochemical Properties
| Property | Inferred Value/Characteristic | Source/Rationale |
| Appearance | White to off-white solid | General appearance of metallic salts. |
| Solubility | Expected to be soluble in water. | Most sulfonate salts are water-soluble. However, some barium compounds, like barium sulfate, are notably insoluble.[2][3] Experimental verification is required. |
| Stability | Stable under normal conditions. | Based on the stability of similar organic salts. |
Synthesis and Manufacturing
A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the public domain. However, a general method can be proposed based on the synthesis of other barium sulfonate salts, such as barium diphenylaminesulfonate.[4] The synthesis would likely involve the neutralization of phenolsulfonic acid with a suitable barium base, such as barium hydroxide.
Proposed Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via neutralization of phenolsulfonic acid with barium hydroxide.
Materials:
-
p-Phenolsulfonic acid
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
Ethanol
-
Reaction vessel with stirring and heating capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve a known molar quantity of p-phenolsulfonic acid in deionized water in the reaction vessel.
-
In a separate container, prepare a saturated aqueous solution of barium hydroxide octahydrate.
-
Slowly add the barium hydroxide solution to the phenolsulfonic acid solution with constant stirring. The molar ratio of phenolsulfonic acid to barium hydroxide should be approximately 2:1.
-
Monitor the pH of the reaction mixture. Continue adding the barium hydroxide solution until the pH is neutral (pH ~7).
-
Heat the resulting solution gently to ensure the reaction goes to completion and to aid in the dissolution of the product.
-
Allow the solution to cool to room temperature, which may induce crystallization. If no crystals form, the product can be precipitated by adding a water-miscible organic solvent like ethanol.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water or ethanol to remove any unreacted starting materials.
-
Dry the purified product in a drying oven at a temperature below its decomposition point.
Logical Workflow for Synthesis and Analysis:
Caption: A logical workflow for the synthesis and subsequent analysis of this compound.
Analytical Methods
Characterization of this compound would involve standard analytical techniques to confirm its structure and purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenol, the S=O stretches of the sulfonate group, and the aromatic C-H and C=C vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the aromatic ring and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the phenolsulfonate anion.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, sulfur, and barium, which can confirm the empirical formula.
Applications in Research and Drug Development
While there is a lack of specific data for this compound, the applications of related compounds can provide insights into its potential uses.
-
Barium Sulfonates (general): Barium salts of organic sulfonic acids are used as additives in lubricating oils, rust preventatives, and detergents.[5]
-
Phenolsulfonic Acid: This parent compound is used as a laboratory reagent, in water analysis, and in the manufacture of pharmaceuticals.[6] It has also been investigated for its acidic and catalytic properties in organic synthesis.
-
Potential as a Drug Intermediate: Given the presence of the phenol and sulfonate groups, this compound could potentially serve as a starting material or intermediate in the synthesis of more complex molecules with pharmacological activity. The barium salt form could offer advantages in terms of handling, stability, or specific reaction conditions compared to the free acid.
Safety and Toxicology
No specific toxicological data for this compound (CAS 1300-37-4) is readily available. The safety profile must be inferred from data on related compounds, such as barium diphenylaminesulfonate and general information on soluble barium compounds.
General Hazards of Soluble Barium Compounds: The toxicity of barium compounds is largely dependent on their solubility. Soluble barium compounds are toxic as the Ba²⁺ ion can be readily absorbed.[7] Insoluble barium compounds like barium sulfate are considered non-toxic due to their poor absorption.[7][8]
Inferred Hazards for this compound: Assuming this compound is water-soluble, it should be handled as a toxic compound.
-
Acute Toxicity: Harmful if swallowed or inhaled.[4][9] Ingestion of soluble barium compounds can lead to gastrointestinal irritation, muscular weakness, and effects on the heart and nervous system.[9]
-
Skin and Eye Irritation: May cause skin and eye irritation.[10]
-
Chronic Exposure: Long-term exposure to soluble barium compounds may affect the kidneys.[11]
Handling and Personal Protective Equipment (PPE):
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a chemical compound with a defined structure but very limited available technical data. This guide has summarized the known chemical identifiers and has provided inferred information on its properties, synthesis, and potential applications based on related compounds. For researchers and drug development professionals, this compound may present an opportunity for investigation, particularly in the synthesis of novel organic molecules. However, due to the lack of specific safety and toxicological data, extreme caution should be exercised when handling this compound, and it should be treated as a potentially toxic substance based on the known hazards of soluble barium salts. Further research is required to fully characterize its physicochemical properties, biological activity, and safety profile.
References
- 1. 1300-37-4 CAS Manufactory [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. carlroth.com [carlroth.com]
- 5. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]
- 6. PHENOLSULFONIC ACID | 1333-39-7 [chemicalbook.com]
- 7. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Barium sulfate: Application, production and toxicity_Chemicalbook [chemicalbook.com]
- 9. sdfine.com [sdfine.com]
- 10. fishersci.com [fishersci.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Solubility of Barium Phenolsulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
Abstract
Barium phenolsulfonate, the barium salt of phenolsulfonic acid, finds applications in various chemical processes. A thorough understanding of its solubility in organic solvents is crucial for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines detailed experimental protocols for its quantitative determination in organic media. Due to a lack of extensive published quantitative data, this document focuses on equipping researchers with the methodologies required to perform such solubility assessments in their own laboratories.
Introduction to this compound
This compound, with the chemical formula C₁₂H₁₀BaO₈S₂, is a salt that exists as a monohydrate powder[1]. It is known to be soluble in water and has been qualitatively described as slightly soluble in alcohol[1]. The compound's structure, combining an inorganic cation with an organic sulfonate anion, suggests a solubility profile that is highly dependent on the nature of the solvent, including its polarity, hydrogen bonding capability, and dielectric constant. For researchers in drug development and organic synthesis, precise solubility data is a prerequisite for designing reaction conditions, crystallization processes, and formulation strategies.
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
The determination of the solubility of a sparingly soluble salt like this compound in organic solvents requires meticulous experimental design and execution. The following protocols are adapted from established methods for solubility determination and can be applied to this specific compound.
General Considerations
-
Purity of Materials : Both the this compound and the organic solvents used must be of high purity to avoid erroneous results.
-
Temperature Control : Solubility is highly dependent on temperature. All experiments should be conducted in a temperature-controlled environment, such as a thermostatic water bath.
-
Equilibrium : It is crucial to ensure that a true equilibrium between the dissolved and undissolved solute is achieved. This can be confirmed by measuring the concentration at different time points until a constant value is obtained.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.
Principle : A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then determined.
Procedure :
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heating).
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.
-
Calculate the mass of the dissolved this compound and express the solubility in terms of g/100 mL or mol/L.
Spectroscopic Method (UV-Vis Absorbance)
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance spectrum in the chosen solvent.
Principle : The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.
Procedure :
-
Determine the Wavelength of Maximum Absorbance (λmax) : Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax.
-
Create a Calibration Curve : Prepare a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a graph of absorbance versus concentration.
-
Prepare a Saturated Solution : Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution at a constant temperature.
-
Sample Preparation and Measurement : Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.
-
Calculate Solubility : Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Summary of Analytical Methods
The choice of analytical method for solubility determination depends on the properties of the solute and solvent, as well as the available instrumentation. The table below summarizes the key aspects of the recommended methods.
| Method | Principle | Advantages | Disadvantages | Applicability for this compound |
| Gravimetric | Measurement of the mass of the solute remaining after evaporation of the solvent from a saturated solution. | Simple, direct, does not require expensive instrumentation. | Time-consuming, requires a volatile solvent and a non-volatile solute, susceptible to errors from incomplete drying or transfer losses. | Highly applicable, especially for volatile organic solvents like alcohols and acetone. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of a solution at a specific wavelength, which is proportional to the concentration of the solute. | Rapid, sensitive, requires small sample volumes. | Requires the solute to have a chromophore, potential for interference from impurities, requires a calibration curve. | Potentially applicable, as the phenyl group is a chromophore. A preliminary spectral analysis is required. |
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound in a given organic solvent.
Conclusion
While published quantitative data on the solubility of this compound in organic solvents is scarce, this guide provides the necessary framework for researchers to determine these values experimentally. By following the detailed protocols for gravimetric and spectroscopic analysis, and by adhering to the principles of careful experimental design, reliable and accurate solubility data can be generated. This information is invaluable for the effective application of this compound in research, development, and industrial processes. It is recommended that any newly generated solubility data be published to contribute to the broader scientific knowledge base.
References
Technical Guide: Crystal Structure Analysis of Barium Phenolsulfonate
Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis for barium phenolsulfonate, including detailed crystallographic data such as unit cell parameters and atomic coordinates, has not been found. This guide, therefore, provides a comprehensive overview of the methodologies and a hypothetical workflow for the synthesis and crystal structure determination of barium p-phenolsulfonate based on established principles of chemical synthesis and single-crystal X-ray crystallography.
Introduction
This compound is an organometallic salt with potential applications as an intermediate in the manufacturing of pharmaceuticals and dyestuffs. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, stability, and potential biological interactions. X-ray crystallography stands as the definitive method for elucidating the precise crystal structure of a compound, providing insights into bond lengths, bond angles, and intermolecular interactions. This document outlines the theoretical and practical steps required for a comprehensive crystal structure analysis of barium p-phenolsulfonate.
Known Properties of Barium p-Phenolsulfonate
While a full crystal structure is not available, some properties of barium p-phenolsulfonate have been documented.
| Property | Value |
| Chemical Name | Barium p-phenolsulfonate |
| Molecular Formula | C₁₂H₁₀BaO₈S₂ |
| Molecular Weight | 483.66 g/mol |
| Form | Monohydrate, powder |
| Solubility | Soluble in water; slightly soluble in alcohol |
Experimental Protocols
This section details the proposed methodologies for the synthesis, crystallization, and crystal structure determination of barium p-phenolsulfonate.
The synthesis of barium p-phenolsulfonate can be approached by first producing p-phenolsulfonic acid followed by its reaction with a suitable barium salt.
Materials:
-
Phenol (C₆H₅OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) or Barium Carbonate (BaCO₃)
-
Deionized Water
-
Ethanol
Procedure:
-
Sulfonation of Phenol: To a flask equipped with a stirrer and thermometer, add 94 g of phenol. Slowly add 98 g of concentrated sulfuric acid while stirring and maintaining the temperature at 100°C. Continue heating and stirring for two hours to produce p-phenolsulfonic acid.
-
Neutralization and Salt Formation: Allow the reaction mixture to cool. Dilute the resulting p-phenolsulfonic acid with deionized water. Slowly add a stoichiometric amount of barium hydroxide octahydrate or barium carbonate in small portions until the solution reaches a neutral pH (approximately 7.0). The reaction with barium carbonate will produce carbon dioxide gas.
-
Isolation of this compound: The resulting solution contains barium p-phenolsulfonate. The salt can be isolated by removing the water through evaporation under reduced pressure. The crude product can then be purified by recrystallization.
Producing a high-quality single crystal is the most critical and often the most challenging step in crystal structure analysis.
Method: Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the synthesized barium p-phenolsulfonate powder in a minimal amount of hot deionized water or a water/ethanol mixture to create a saturated solution.
-
Filter the Solution: While hot, filter the solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Slow Cooling and Evaporation: Cover the container of the filtrate with a watch glass or parafilm with a few small perforations to allow for slow evaporation. Let the solution cool to room temperature undisturbed.
-
Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, crystals of barium p-phenolsulfonate should form. The slow rate of evaporation is crucial for the growth of large, well-ordered single crystals suitable for X-ray diffraction.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.
-
Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details. The final refined structure is validated using various crystallographic metrics.
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow from synthesis to final crystal structure determination.
Caption: Workflow for this compound Crystal Structure Analysis.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined and published, the methodologies outlined in this guide provide a robust framework for its analysis. The successful application of these protocols would yield valuable data for researchers in materials science, chemistry, and drug development, enabling a deeper understanding of this compound's properties and potential applications.
An In-depth Technical Guide to the Spectroscopic Data of Barium Phenolsulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Barium Phenolsulfonate. Due to the limited availability of direct experimental spectra for this specific salt, this document presents a combination of experimental data for the parent p-phenolsulfonic acid and its sodium salt, alongside predicted data for barium p-phenolsulfonate. The predictions are based on established principles of spectroscopy and the known effects of alkaline earth metal counterions on the spectra of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the key features will be the signals from the aromatic protons and carbons of the phenolsulfonate anion.
Predicted ¹H NMR Data
The ¹H NMR spectrum of the phenolsulfonate anion is characterized by the signals of the protons on the benzene ring. The substitution pattern (assumed to be para) dictates the splitting pattern. In a p-substituted benzene ring, the protons appear as two doublets due to coupling with their adjacent protons. The presence of the electron-withdrawing sulfonate group and the electron-donating hydroxyl group influences the chemical shifts of these protons.
Based on the spectrum of a mixture containing p-phenolsulfonic acid, the characteristic doublets for the para isomer appear at approximately 6.75 and 7.5 ppm.[1] The barium counterion is not expected to cause a significant shift in the proton signals compared to the free acid or its sodium salt.
| Proton Assignment | Predicted Chemical Shift (δ) in D₂O | Splitting Pattern | Coupling Constant (J) |
| H-2, H-6 (ortho to -OH) | ~6.8 ppm | Doublet (d) | ~8-9 Hz |
| H-3, H-5 (ortho to -SO₃⁻) | ~7.5 ppm | Doublet (d) | ~8-9 Hz |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. A predicted spectrum for phenolsulfonic acid in water shows the expected six signals for the benzene ring carbons.[2] The barium counterion should have a minimal effect on these chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ) in D₂O |
| C-1 (C-OH) | ~155 ppm |
| C-2, C-6 | ~116 ppm |
| C-3, C-5 | ~126 ppm |
| C-4 (C-SO₃⁻) | ~140 ppm |
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
If the sample contains particulate matter, filter the solution through a small plug of cotton wool into the NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonate group, the hydroxyl group, and the aromatic ring.
Predicted IR Data
The key vibrational modes for this compound are summarized in the table below. The presence of the barium counterion can influence the vibrational frequencies of the sulfonate group compared to the free acid or its sodium salt. Divalent cations like Ba²⁺ can cause a splitting or shifting of the S=O stretching bands due to coordination effects.[3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| S=O asymmetric stretch | ~1200 | Strong |
| S=O symmetric stretch | ~1050 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| S-O stretch | 750-1000 | Strong |
| C-H out-of-plane bend | 800-850 | Strong |
Experimental Protocol for IR Spectroscopy
KBr Pellet Method:
-
Grind 1-2 mg of the dry this compound sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Record the spectrum, collecting a sufficient number of scans for a good signal-to-noise ratio. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light corresponds to π → π* transitions in the benzene ring.
Predicted UV-Vis Data
The UV-Vis spectrum of phenolsulfonate in an aqueous solution is expected to show two main absorption bands characteristic of substituted benzene rings.[4] The positions of these bands can be affected by the pH of the solution due to the ionization of the phenolic hydroxyl group. In phenoxide ions, the increased electron-donating ability of the -O⁻ group leads to a bathochromic (red) shift of the absorption maxima compared to the protonated phenol.[5][6] The barium counterion is not expected to directly influence the electronic transitions of the aromatic ring.
| Transition | Predicted λ_max (nm) in H₂O (neutral pH) | Predicted λ_max (nm) in H₂O (basic pH) |
| Primary Band (π → π) | ~220-230 | ~235-245 |
| Secondary Band (π → π) | ~260-270 | ~280-290 |
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in deionized water or a suitable buffer.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Select the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill a quartz cuvette with the solvent (blank) and place it in the spectrophotometer to record the baseline.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the cuvette with the sample solution in the spectrophotometer and record the absorbance spectrum.
-
Repeat the measurement for all prepared dilutions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown organic salt like this compound.
Caption: Logical workflow for the identification of an organic salt.
References
The Toxicity and Safety Profile of Barium Phenolsulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for barium phenolsulfonate is limited. This guide provides an in-depth analysis based on the known toxicological profiles of its constituent ions: barium and phenolsulfonate. The information presented herein is intended for research and professional evaluation purposes.
Executive Summary
This compound, as a salt, is expected to dissociate into barium ions (Ba²⁺) and phenolsulfonate ions in a biological system. Consequently, its toxicological profile is a composite of the individual toxicities of these two components. Soluble barium compounds are known to be toxic, primarily by interfering with potassium channels, leading to a condition known as hypokalemia. Phenolsulfonic acid is a corrosive substance, capable of causing severe skin burns and eye damage. This guide summarizes the available quantitative toxicity data, outlines potential experimental protocols for further investigation, and provides visualizations of key toxicological pathways and assessment workflows.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for soluble barium compounds and phenolsulfonic acid. It is crucial to note that these values provide an estimation of the potential toxicity of this compound and should be interpreted with caution in the absence of direct testing.
Table 2.1: Acute Oral Toxicity Data
| Substance | Test Species | Route | LD50 | Reference |
| Phenolsulfonic Acid | Rat | Oral | 1900 mg/kg | |
| Phenolsulfonic Acid | Mouse | Oral | 1500 mg/kg | |
| Barium Chloride | Rat | Oral | 118 mg/kg | |
| Barium Carbonate | Rat | Oral | 418 mg/kg | |
| Barium Nitrate | Rat | Oral | 355 mg/kg |
Table 2.2: Other Acute Toxicity Data
| Substance | Test Species | Route | Endpoint | Observation | Reference |
| Phenolsulfonic Acid | Rabbit | Dermal | Irritation | Slight to mild erythema at 5000 mg/L | [1] |
| Phenolsulfonic Acid | - | Eye | Damage | Causes severe eye damage | [2][3] |
| Barium Diphenylamine Sulfonate | - | Inhalation | Toxicity | Harmful if inhaled | [4][5] |
| Barium Diphenylamine Sulfonate | - | Oral | Toxicity | Harmful if swallowed | [4][5] |
Experimental Protocols
Detailed experimental protocols for the cited toxicity studies are not always available in the public domain. However, standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory submissions.
Acute Oral Toxicity (OECD 423)
A typical acute oral toxicity study would involve the administration of the test substance to a group of rodents (usually rats) at one of a series of fixed dose levels. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose estimated to cause mortality in 50% of the test animals, is then calculated.
Dermal Irritation (OECD 404)
In a dermal irritation study, a small amount of the test substance is applied to a shaved patch of skin on a test animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the irritation is scored according to a standardized scale.
Eye Irritation (OECD 405)
For an eye irritation study, a small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit). The eye is then observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals.
Signaling Pathways and Logical Relationships
Postulated Mechanism of Barium Toxicity
The primary mechanism of acute barium toxicity is the blockade of potassium channels. This disrupts the normal physiological flux of potassium ions across cell membranes, leading to a rapid decrease in plasma potassium levels (hypokalemia). This can result in severe cardiovascular and neuromuscular effects.
References
A Technical Review of Barium Phenolsulfonate: Synthesis, Properties, and Postulated Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise literature review of Barium Phenolsulfonate. Due to the limited availability of direct research on this compound, this document focuses on the synthesis and properties of its precursor, p-phenolsulfonic acid, and outlines a plausible synthetic pathway to the final compound. The information is compiled from chemical databases and related literature, offering a foundational understanding for researchers.
Core Compound Properties
This compound is the barium salt of p-phenolsulfonic acid. While detailed experimental data for this specific compound is sparse in publicly accessible literature, some of its fundamental properties, along with those of its parent acid, have been identified.
Table 1: Physicochemical Properties of p-Phenolsulfonic Acid and this compound
| Property | p-Phenolsulfonic Acid | This compound |
| CAS Number | 98-67-9 | 1300-37-4 |
| Molecular Formula | C₆H₆O₄S | C₁₂H₁₀BaO₈S₂ |
| Molecular Weight | 174.17 g/mol | 483.66 g/mol |
| Physical Form | Deliquescent needles | Monohydrate, powder |
| Solubility | Miscible with water and alcohol.[1] | Soluble in water; slightly soluble in alcohol.[1] |
Synthesis of this compound
Step 1: Synthesis of p-Phenolsulfonic Acid
The primary precursor, p-phenolsulfonic acid, is synthesized via the electrophilic aromatic sulfonation of phenol using concentrated sulfuric acid. The reaction temperature is a critical parameter for regioselectivity. Higher temperatures favor the formation of the thermodynamically more stable para-isomer.[2]
Experimental Protocol: Sulfonation of Phenol
-
Reactants: Phenol, concentrated sulfuric acid (96%).
-
Procedure: Phenol is heated to approximately 50°C. Concentrated sulfuric acid is added portion-wise to control the exothermic reaction, maintaining the temperature below 110°C.[3] The reaction mixture is then heated at a higher temperature (e.g., 100-110°C) for several hours to favor the formation of the p-phenolsulfonic acid.[2][3] Reaction water is distilled off during this period to drive the equilibrium towards the product.[3]
-
Purification: The reaction mixture is diluted with water. As the product is water-soluble, purification can be challenging. Methods may include selective crystallization or extraction to separate the product from residual sulfuric acid and byproducts.[3]
Step 2: Formation of this compound
Phenolsulfonic acids are strong acids and will react with inorganic hydroxides in an acid-base neutralization reaction to form the corresponding salt and water.[4][5]
Experimental Protocol: Neutralization
-
Reactants: p-Phenolsulfonic acid solution, Barium Hydroxide (Ba(OH)₂).
-
Procedure: An aqueous solution of p-phenolsulfonic acid is carefully neutralized with a stoichiometric amount of barium hydroxide. The reaction is likely exothermic. The pH of the solution should be monitored, and the barium hydroxide added incrementally until the acid is fully consumed.
-
Product Isolation: The resulting this compound salt can be isolated by evaporation of the water, followed by recrystallization from a suitable solvent to achieve the desired purity.
Visualized Synthetic Pathway
The logical progression from starting materials to the final product is illustrated in the following workflow diagram.
Caption: Postulated synthesis workflow for this compound.
Conclusion and Future Research Directions
This review consolidates the limited available information on this compound, primarily focusing on a plausible synthetic route derived from the known chemistry of its precursor, p-phenolsulfonic acid. There is a clear lack of comprehensive research and characterization data for this compound. Future research should aim to:
-
Develop and publish a detailed, optimized experimental protocol for the synthesis and purification of this compound.
-
Conduct a thorough characterization of the compound, including spectroscopic analysis (NMR, IR, MS), thermal analysis (TGA, DSC), and determination of its precise physicochemical properties.
-
Investigate potential applications of this compound, drawing inspiration from the uses of other metal sulfonate salts in areas such as catalysis, materials science, and pharmaceuticals.
References
An In-depth Technical Guide to Barium Phenolsulfonate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium phenolsulfonate, also known as barium sulfocarbolate, is the barium salt of phenolsulfonic acid. While the parent compound, phenolsulfonic acid, has a history rooted in the development of organic chemistry and its applications in synthesis and early antiseptics, specific detailed historical accounts of the discovery and development of this compound are sparse in readily available scientific literature. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a generalized synthesis approach derived from the preparation of related salts, and a discussion of the historical context of phenolsulfonates. Due to the limited specific data on this particular salt, this document also addresses the broader class of barium sulfonates where relevant.
Introduction
Phenolsulfonic acid and its salts, collectively known as phenolsulfonates or sulfocarbolates, emerged in the late 19th and early 20th centuries as chemists explored the derivatization of phenol. Phenolsulfonic acid itself is prepared by the sulfonation of phenol.[1] The resulting product is a mixture of ortho- and para-isomers, with the para-isomer typically being the major product. The barium salt of this acid, this compound, is an inorganic compound with the chemical formula C₁₂H₁₀BaO₈S₂.[2] While other barium salts, such as barium sulfate, have a rich and well-documented history in medicine and industry, this compound has not been the subject of extensive study or application, leading to a scarcity of detailed historical and technical information.[3][4][5]
Chemical and Physical Properties
This compound is identified by the CAS Number 1300-37-4.[2][6] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Barium bis(hydroxybenzenesulphonate) | [7] |
| Synonyms | This compound, Barium sulfocarbolate, Barium sulfophenylate | [2][6] |
| CAS Number | 1300-37-4 | [2][6] |
| Molecular Formula | C₁₂H₁₀BaO₈S₂ | [2][7] |
| Molecular Weight | 483.66 g/mol | [2][6] |
| EC Number | 215-084-6 | [6][7] |
| Canonical SMILES | C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ba+2] | [7] |
Table 1: Physicochemical Properties of this compound.
History of Discovery and Synthesis
Specific details regarding the first synthesis and the discoverer of this compound are not well-documented in modern chemical databases or historical texts. However, the synthesis of phenolsulfonic acid by the sulfonation of phenol was a known process in the late 19th and early 20th centuries. The preparation of various metallic salts of this acid would have been a logical subsequent step for chemists of that era.
The general method for preparing a salt like this compound would involve a neutralization reaction between phenolsulfonic acid and a suitable barium base, such as barium hydroxide or barium carbonate. This follows the standard principles of acid-base chemistry.
General Experimental Protocol for the Synthesis of this compound
The following is a generalized, illustrative protocol for the laboratory-scale synthesis of this compound, based on common chemical procedures for the formation of similar salts. It is not a historically documented procedure for this specific compound due to the lack of available specific literature.
Materials:
-
Phenol
-
Concentrated Sulfuric Acid
-
Barium Hydroxide Octahydrate or Barium Carbonate
-
Distilled Water
-
Ethanol
-
Litmus paper or pH meter
-
Heating mantle and magnetic stirrer
-
Reaction flask, condenser, and addition funnel
-
Buchner funnel and filter paper
Procedure:
Step 1: Sulfonation of Phenol
-
In a fume hood, gently heat phenol in a reaction flask until it melts.
-
Slowly add an equimolar amount of concentrated sulfuric acid to the molten phenol with constant stirring. The reaction is exothermic and the temperature should be controlled.
-
Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for several hours to ensure the completion of the sulfonation reaction, yielding a mixture of o- and p-phenolsulfonic acids.
Step 2: Neutralization and Formation of this compound
-
Allow the reaction mixture from Step 1 to cool.
-
Dilute the crude phenolsulfonic acid with distilled water.
-
Slowly add a slurry of barium hydroxide octahydrate or barium carbonate in water to the acidic solution with vigorous stirring. The addition should continue until the solution is neutral or slightly alkaline, as indicated by litmus paper or a pH meter.
-
If barium carbonate is used, effervescence (release of CO₂) will be observed. The addition is complete when effervescence ceases.
-
The reaction mixture will contain the soluble this compound and insoluble barium sulfate (formed from any excess sulfuric acid).
Step 3: Isolation and Purification
-
Filter the hot reaction mixture to remove the insoluble barium sulfate.
-
The filtrate, containing the dissolved this compound, is then concentrated by heating to evaporate some of the water.
-
Allow the concentrated solution to cool slowly to crystallize the this compound.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Signaling Pathways and Biological Activity
There is no available scientific literature that describes any specific signaling pathways or significant biological activities for this compound. The broader class of phenolsulfonates has been investigated for antiseptic properties in the past, but this has been largely superseded by more effective and safer agents. Barium ions themselves are toxic, but the toxicity of barium salts is inversely related to their solubility. While barium sulfate is practically insoluble and therefore used as a radio-contrast agent, the solubility of this compound would determine its potential toxicity.
Visualizations
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This compound is a chemically defined compound with limited available information regarding its history, specific synthesis protocols, and biological applications. While the general chemistry of its parent acid, phenolsulfonic acid, is well-established, the barium salt itself appears to be of minor historical and scientific significance. This guide has synthesized the available data to provide a foundational understanding for researchers. Further investigation into historical chemical archives may be necessary to uncover more specific details about its origins. The lack of data on biological activity suggests that this compound is not a current candidate for drug development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1300-37-4 CAS Manufactory [m.chemicalbook.com]
- 3. Barium sulfate - Wikipedia [en.wikipedia.org]
- 4. Some observations on the history of the use of barium salts in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History and Evolution of the Barium Swallow for Evaluation of the Pharynx and Esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Barium bis(hydroxybenzenesulphonate)|lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols: Barium Phenolsulfonate in Catalysis
Preface: Extensive research for the catalytic applications of barium phenolsulfonate in organic synthesis reveals a notable scarcity of direct and specific examples in contemporary literature. The compound is more frequently documented in the context of materials science, particularly as a component in the formation of polymers and as a dispersing agent. This document summarizes the available information, focusing on the closest related catalytic processes involving barium and phenol derivatives.
I. Overview of Barium Compounds in Catalysis
While this compound itself is not a widely cited catalyst for organic synthesis, other barium compounds, often in the presence of phenolic promoters, have been noted for their catalytic activity. The most prominent example is the use of barium oxide or hydroxide in ethoxylation reactions.
II. Barium-Catalyzed Ethoxylation of Alkanols
One of the few documented catalytic systems involving barium and phenols is the use of barium oxide or hydroxide, promoted by cresylic acid (phenol or alkylated phenols), for the ethoxylation of alkanols. This process is valuable for producing surfactants with a narrow adduct distribution, minimizing by-products and unreacted alcohols.[1]
Reaction Scheme:
The following diagram illustrates the general workflow for the ethoxylation of an alkanol using a barium-based catalyst promoted by a phenolic compound.
References
Application Notes and Protocols for Barium Phenolsulfonate as a Precursor for Metal-Organic Frameworks (MOFs)
Disclaimer: The following application notes and protocols are a proposed framework based on established synthesis methodologies for Metal-Organic Frameworks (MOFs). As of the latest literature survey, the direct use of barium phenolsulfonate as a singular precursor for MOF synthesis has not been extensively reported. This guide, therefore, extrapolates from general procedures for synthesizing barium-based and sulfonate-containing MOFs to provide a hypothetical, yet scientifically grounded, experimental design for researchers and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional diversity make them promising candidates for applications in gas storage, catalysis, sensing, and drug delivery. The incorporation of alkaline earth metals like barium is of growing interest due to their unique coordination chemistry and potential for creating robust frameworks.[1][2][3] Phenolsulfonate ligands offer a combination of a rigid aromatic ring and a flexible sulfonate group, which can lead to novel network topologies and functionalities.
This document outlines a prospective approach for the synthesis and characterization of a novel MOF using a barium salt as the metal source and a phenolsulfonate salt as the organic linker. The proposed methodology is primarily based on the widely adopted hydrothermal and solvothermal synthesis techniques.[4][5][6]
Proposed Application: Barium-Phenolsulfonate MOF (Ba-PS-MOF) for Drug Delivery
The hypothetical Ba-PS-MOF, with its potential porosity and the presence of functional groups, could be explored as a carrier for drug molecules. The sulfonate groups could offer sites for electrostatic interactions with charged drug molecules, while the porous framework could encapsulate and facilitate the controlled release of therapeutic agents. The barium ions, being biocompatible at low concentrations, make this a potentially viable system for biomedical applications.
Experimental Protocols
Proposed Synthesis of Barium-Phenolsulfonate MOF (Ba-PS-MOF) via Hydrothermal Method
This protocol describes a hypothetical hydrothermal synthesis of a MOF using barium chloride dihydrate as the barium source and sodium 4-phenolsulfonate as the organic linker.
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Sodium 4-phenolsulfonate
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
20 mL Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Vacuum filtration apparatus
-
pH meter
Procedure:
-
Precursor Solution A: Dissolve 1 mmol of barium chloride dihydrate in 5 mL of deionized water.
-
Precursor Solution B: Dissolve 1 mmol of sodium 4-phenolsulfonate in 5 mL of N,N-Dimethylformamide (DMF).
-
Reaction Mixture: In a 20 mL Teflon liner, combine Precursor Solution A and Precursor Solution B. Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
pH Adjustment (Optional): The pH of the reaction mixture can be adjusted using dilute HCl or NaOH to investigate its effect on the final product's crystallinity and morphology.
-
Hydrothermal Reaction: Seal the Teflon liner in the stainless-steel autoclave and heat it in an oven at 120°C for 48 hours.
-
Cooling and Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. The resulting solid product should be collected by centrifugation or vacuum filtration.
-
Washing: Wash the collected solid with deionized water and ethanol three times each to remove any unreacted precursors and solvent molecules trapped within the pores.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.
Characterization of the Synthesized Ba-PS-MOF
The following characterization techniques are essential to confirm the successful synthesis of the MOF and to determine its properties.
| Characterization Technique | Purpose | Expected Outcome/Information |
| Powder X-ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks indicating a crystalline structure.[7] |
| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the MOF crystals. | Images revealing the shape (e.g., cubic, rod-like) and size distribution of the crystals.[7] |
| Energy-Dispersive X-ray Spectroscopy (EDS) | To determine the elemental composition of the synthesized material. | Presence of Barium (Ba), Sulfur (S), Carbon (C), and Oxygen (O) in the expected ratios.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF structure. | Characteristic peaks corresponding to the sulfonate group (S=O stretching) and the aromatic ring of the phenolsulfonate linker. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF. | A decomposition profile indicating the temperature at which the framework starts to degrade. |
| Fluorescence Spectroscopy | To investigate the photoluminescent properties of the Ba-MOF. | Emission spectra that can be compared to the free ligand to understand the effect of coordination to the metal center.[1] |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and porosity of the MOF. | An adsorption-desorption isotherm from which the specific surface area and pore size distribution can be calculated. |
Visualizations
Caption: Proposed workflow for the synthesis and characterization of a Ba-PS-MOF.
Concluding Remarks
The presented application notes and protocols offer a foundational approach for the synthesis and characterization of a novel barium-phenolsulfonate MOF. Researchers are encouraged to explore variations in synthesis parameters such as temperature, reaction time, solvent system, and molar ratios of precursors, as these factors can significantly influence the final product's properties.[4] Successful synthesis of such a MOF could open new avenues for its application in drug development and other scientific fields.
References
- 1. Researching | Synthesis of a Barium Metal-Organic Framework and Its Crystal Structure and Fluorescence Property [m.researching.cn]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. worldscientific.com [worldscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Barium Phenolsulfonate in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential application of Barium Phenolsulfonate as a flame retardant in various materials. While direct and extensive research on this compound for this specific application is emerging, this note synthesizes information from related compounds and established flame retardancy principles to guide further investigation. The protocols outlined below are standard methods in the field for evaluating the efficacy of flame retardant additives.
Introduction and Putative Mechanism of Action
This compound is a salt containing a barium cation and a phenolsulfonate anion. The interest in such compounds for flame retardancy stems from the known efficacy of both sulfonate salts and barium-containing compounds in reducing the flammability of polymeric materials.
Putative Flame Retardant Mechanisms:
-
Condensed Phase Mechanism: It is hypothesized that during combustion, this compound will decompose to form a thermally stable char layer on the material's surface. The presence of barium is known to promote char formation.[1][2] This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable volatile degradation products to the combustion zone. The sulfonate group can also contribute to charring.
-
Gas Phase Mechanism: The decomposition of the sulfonate group may release non-flammable gases such as sulfur dioxide (SO₂). These gases can dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion process.
Potential Applications in Polymeric Materials
Based on the applications of other sulfonate-based and metal-containing flame retardants, this compound could be investigated for use in a variety of polymers, including:
-
Polycarbonates (PC): Sulfonate salts are known to be effective flame retardants for polycarbonates, often at very low loadings.[3][4]
-
Acrylonitrile Butadiene Styrene (ABS): ABS is a flammable polymer that often requires the addition of flame retardants.[5][6][7]
-
Polyesters (e.g., PET, PBT): Various flame retardants are employed in polyesters to meet flammability standards.[8][9][10]
-
Textiles: The application of metal ions chelated with sulfonic acid groups has been shown to impart flame retardancy to cotton fabrics.[1]
Experimental Protocols
Material Preparation: Incorporation of this compound into a Polymer Matrix
This protocol describes a general method for incorporating this compound into a thermoplastic polymer via melt compounding.
Materials and Equipment:
-
Polymer pellets (e.g., PC, ABS, PET)
-
This compound powder
-
Twin-screw extruder
-
Injection molding machine
-
Drying oven
-
Fume hood
Procedure:
-
Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any moisture.
-
Premixing: Physically mix the dried polymer pellets and this compound powder at the desired weight percentages.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder to the appropriate processing temperature for the polymer.
-
Feed the premixed material into the extruder. The screws will melt, mix, and homogenize the this compound within the polymer matrix.
-
Extrude the molten polymer blend through a die to form strands.
-
-
Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce compounded pellets.
-
Drying: Dry the compounded pellets thoroughly.
-
Injection Molding:
-
Set the temperature profile of the injection molding machine.
-
Mold the compounded pellets into test specimens of the required dimensions for various flammability tests (e.g., UL-94, LOI, Cone Calorimetry).
-
Caption: Experimental workflow for incorporating this compound into a polymer matrix.
UL-94 Vertical Burn Test
This test measures the self-extinguishing characteristics of a vertically oriented plastic specimen after ignition.[11][12][13][14][15]
Materials and Equipment:
-
UL-94 test chamber
-
Bunsen burner with a supply of methane gas
-
Timer
-
Ruler
-
Surgical cotton
-
Conditioning chamber
Procedure:
-
Specimen Conditioning: Condition the test specimens (typically 125 mm x 13 mm x desired thickness) at 23 ± 2 °C and 50 ± 5% relative humidity for at least 48 hours.
-
Test Setup:
-
First Flame Application:
-
Second Flame Application:
-
Observations:
-
Repeat: Test a total of five specimens.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the table below.
Caption: Workflow for the UL-94 Vertical Burn Test.
Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to just sustain flaming combustion of a material.[16][17][18]
Materials and Equipment:
-
LOI apparatus (including a heat-resistant glass column, gas flow meters for oxygen and nitrogen, and a sample holder)
-
Ignition source (e.g., a propane torch)
-
Timer
Procedure:
-
Specimen Preparation: Prepare specimens of the specified dimensions (e.g., for rigid materials: 70-150 mm long, 10 ± 0.5 mm wide, and 4 ± 0.5 mm thick).
-
Test Setup:
-
Mount the specimen vertically in the center of the glass column.
-
Set an initial oxygen concentration (e.g., 21%).
-
Adjust the gas flow to the specified rate.
-
-
Ignition: Ignite the top of the specimen with the ignition source.
-
Observation:
-
Observe the burning behavior of the specimen.
-
If the specimen burns for more than 180 seconds or burns more than 50 mm down from the top, the oxygen concentration is too high.
-
If the flame extinguishes before these criteria are met, the oxygen concentration is too low.
-
-
Iteration: Adjust the oxygen concentration and repeat the test on a new specimen until the minimum concentration that sustains combustion is determined.[16]
-
Calculation: The LOI is calculated as: LOI (%) = [O₂] / ([O₂] + [N₂]) * 100
Cone Calorimetry
Cone calorimetry is a bench-scale test that provides quantitative data on the heat release rate, smoke production, and other combustion characteristics of a material when exposed to a controlled level of radiant heat.[19][20][21][22]
Materials and Equipment:
-
Cone calorimeter
-
Specimen holder
-
Spark igniter
-
Exhaust system with gas analysis
Procedure:
-
Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm) of a specified thickness.
-
Calibration: Calibrate the instrument according to the manufacturer's instructions.
-
Test Setup:
-
Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).
-
Place the specimen in the holder and position it under the conical heater.
-
-
Test Execution:
-
Start the data acquisition.
-
The specimen is exposed to the radiant heat, and a spark igniter is used to ignite the pyrolysis gases.
-
The test continues until flaming ceases or for a predetermined duration.
-
-
Data Collection: The instrument continuously measures and records:
-
Time to ignition (TTI)
-
Heat release rate (HRR), including peak heat release rate (pHRR)
-
Total heat released (THR)
-
Mass loss rate (MLR)
-
Smoke production rate (SPR)
-
Effective heat of combustion (EHC)
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experimental tests.
Table 1: UL-94 Vertical Burn Test Results
| Sample ID | This compound (wt%) | Avg. t1 (s) | Avg. t2 (s) | Avg. Afterglow (s) | Drips Ignite Cotton? | Burn to Clamp? | UL-94 Rating |
| Control | 0 | ||||||
| BPS-1 | 1 | ||||||
| BPS-2 | 2 | ||||||
| BPS-5 | 5 |
Table 2: Limiting Oxygen Index (LOI) Results
| Sample ID | This compound (wt%) | LOI (%) |
| Control | 0 | |
| BPS-1 | 1 | |
| BPS-2 | 2 | |
| BPS-5 | 5 |
Table 3: Cone Calorimetry Data (at 35 kW/m²)
| Sample ID | This compound (wt%) | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Total Smoke Release (m²/m²) | Char Yield (%) |
| Control | 0 | |||||
| BPS-1 | 1 | |||||
| BPS-2 | 2 | |||||
| BPS-5 | 5 |
Logical Relationships and Signaling Pathways
The following diagram illustrates the hypothetical mechanism of action of this compound as a flame retardant.
Caption: Hypothetical flame retardant mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic Flame Retardant Effect of Barium Phytate and Intumescent Flame Retardant for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 7. researchgate.net [researchgate.net]
- 8. Flame retardants in commercial use or development for textiles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4229552A - Fire-retardant polyester compositions - Google Patents [patents.google.com]
- 11. keystonecompliance.com [keystonecompliance.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. UL 94 Flammability Tests [devotrans.com]
- 16. youtube.com [youtube.com]
- 17. google.com [google.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
Barium Phenolsulfonate as an Additive in Lubricating Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium phenolsulfonate, more commonly referred to in the lubricants industry as barium petroleum sulfonate, is a metallic sulfonate additive prized for its multifunctional properties.[1] It is synthesized from sulfonic acids, which are then neutralized with barium hydroxide.[2] This additive is incorporated into lubricating oils and greases to enhance their performance, particularly in the areas of detergency, rust inhibition, and acid neutralization.[1][3] Barium sulfonates are recognized for their excellent performance in providing rust protection and are often used in industrial oils, engine oils, and greases.[3][4] While effective, the use of barium and its compounds is subject to regulatory consideration due to environmental and health factors, though no outright ban on barium sulfonate in lubricants is currently in place.[4]
Key Applications and Functions
Barium petroleum sulfonates serve several critical functions as a lubricant additive:
-
Corrosion and Rust Inhibition: They form a protective film on metal surfaces that acts as a barrier against moisture and corrosive elements.[1][5] This hydrophobic film is particularly effective in preventing rust on both ferrous and non-ferrous metals.[3][6] Barium sulfonates are known to outperform other common sulfonates, such as those based on calcium or sodium, in rust prevention, especially in demanding conditions like high humidity and salt spray.[7][8]
-
Detergency: As detergents, they help to keep engine components clean by preventing the formation of deposits, sludge, and varnish.[1] The sulfonate molecules can be adsorbed onto metal surfaces, lifting and dispersing particulate matter.[7]
-
Dispersancy: They keep insoluble particles suspended within the oil, preventing them from agglomerating and forming larger, abrasive particles that can cause wear.[1] This is crucial for maintaining the cleanliness of the lubricant and extending the life of both the oil and the machinery.[1]
-
Acid Neutralization: Overbased barium sulfonates contain a reserve of alkalinity, typically in the form of colloidal barium carbonate, which neutralizes acidic byproducts of combustion and oil oxidation.[9] This property is quantified by the Total Base Number (TBN) of the oil.[9]
Data Presentation
The following tables summarize the typical properties of barium petroleum sulfonate additives and provide a qualitative comparison with other common sulfonate additives.
Table 1: Typical Properties of Barium Petroleum Sulfonate Additive
| Property | Test Method | Typical Value | Reference |
| Appearance | Visual | Brown, semi-transparent, viscous liquid/semisolid | [3][10] |
| Barium Content, wt. % | ASTM D4951 | 14.0 | [9] |
| Barium Sulfonate, wt. % | ASTM D3712 | 43.0 | [9] |
| Total Base Number (TBN), mg KOH/g | ASTM D2896 | 68 | [9] |
| Kinematic Viscosity @ 100°C, cSt | ASTM D445 | 40 | [9] |
| Flash Point, COC, °C | ASTM D92 | 190 | [9] |
| Average Molecular Weight | - | ~1000 | [3] |
| Oil Solubility | - | Good | [3] |
| Recommended Treat Rate, wt. % | - | 0.5 - 5.0 (in finished lubricant) | [9] |
Table 2: Performance Comparison of Common Sulfonate Additives
| Performance Attribute | Barium Sulfonate | Calcium Sulfonate | Sodium Sulfonate |
| Rust Inhibition | Excellent | Good to Excellent | Moderate |
| Water Resistance | Excellent | Good | Fair (can be hydrophilic) |
| Detergency | Good | Good | Good |
| Acid Neutralization (TBN) | Can be overbased to high TBN | Can be overbased to high TBN | Typically lower TBN |
| Demulsibility | Excellent | Good | Can act as an emulsifier |
| Environmental/Health Profile | Concerns due to barium content | Generally considered more favorable | Generally considered more favorable |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the properties and performance of lubricating oils containing barium petroleum sulfonate.
Determination of Barium Content (ASTM D4951)
This protocol outlines the determination of the elemental composition of lubricating oil additives, including barium, using Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).
Objective: To quantify the weight percentage of barium in a lubricating oil sample.
Apparatus:
-
Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES)
-
Analytical balance (accurate to 0.1 mg)
-
Volumetric flasks and pipettes
-
Fume hood
Reagents:
-
High-purity solvent (e.g., kerosene or xylene)
-
Barium standard solution (certified)
-
Internal standard (e.g., cobalt naphthenate)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the lubricating oil sample into a volumetric flask.
-
Add a precise amount of the internal standard solution.
-
Dilute to the mark with the high-purity solvent. The final sample concentration should be between 1% and 5% by mass.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards by diluting the certified barium standard solution with the solvent to cover the expected concentration range of barium in the samples.
-
Aspirate the standards into the ICP-AES and generate a calibration curve.
-
-
Sample Analysis:
-
Aspirate the prepared sample solution into the ICP-AES.
-
The instrument measures the intensity of the emission at a characteristic wavelength for barium (e.g., 233.53 nm or 455.40 nm).
-
The concentration of barium in the sample is determined from the calibration curve.
-
-
Calculation:
-
The weight percentage of barium in the original oil sample is calculated based on the measured concentration and the dilution factor.
-
Total Base Number (TBN) Determination (ASTM D2896)
This protocol describes the potentiometric titration method for determining the TBN of petroleum products.
Objective: To measure the alkaline reserve of a lubricating oil.
Apparatus:
-
Automatic potentiometric titrator with a glass electrode and a reference electrode (or a combination electrode suitable for non-aqueous titrations).[11]
-
20 mL or 50 mL burette.[12]
-
Magnetic stirrer and stir bars.
-
Beakers (100 mL or 150 mL).[13]
-
Analytical balance (accurate to 0.1 mg).
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.[11]
-
Solvent: A mixture of chlorobenzene and glacial acetic acid (typically 2:1 by volume).[11] An alternative solvent of xylene can also be used.[14]
-
Electrode fill solution: Saturated solution of lithium perchlorate or sodium perchlorate in glacial acetic acid.[11][13]
Procedure:
-
Blank Titration:
-
Pipette 60 mL of the solvent mixture into a beaker.
-
Titrate with the 0.1 N perchloric acid solution to a stable endpoint. Record the volume of titrant used.
-
-
Sample Preparation:
-
Weigh an appropriate amount of the oil sample into a beaker. The sample size depends on the expected TBN (e.g., for a TBN of 50-100, use 0.5-1.0 g).
-
Add 60 mL of the solvent mixture and a stir bar.
-
Stir until the sample is completely dissolved.
-
-
Titration:
-
Immerse the electrodes into the sample solution.
-
Titrate with the 0.1 N perchloric acid solution at a constant rate.
-
The titrator will record the potential (mV) as a function of the titrant volume and determine the equivalence point.
-
-
Calculation:
-
The TBN is calculated using the following formula: TBN (mg KOH/g) = [(V_sample - V_blank) * N * 56.1] / W_sample Where:
-
V_sample = volume of titrant for the sample (mL)
-
V_blank = volume of titrant for the blank (mL)
-
N = normality of the perchloric acid solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W_sample = weight of the sample (g)
-
-
Kinematic Viscosity Determination (ASTM D445)
This protocol details the measurement of the kinematic viscosity of a lubricating oil.
Objective: To determine the resistance to flow of a lubricating oil at a specified temperature.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske).
-
Constant temperature bath with a precision of ±0.02°C.
-
Stopwatch or automatic timing device.
-
Viscometer holders.
Procedure:
-
Sample Preparation:
-
Ensure the oil sample is homogeneous and free of air bubbles.
-
-
Measurement:
-
Select a clean, dry, calibrated viscometer where the flow time will be at least 200 seconds.
-
Charge the viscometer with the oil sample.
-
Place the viscometer in the constant temperature bath (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.
-
Using suction or pressure, draw the liquid up into the timing bulb of the viscometer.
-
Measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement to ensure repeatability.
-
-
Calculation:
-
The kinematic viscosity (ν) is calculated by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C * t
-
The result is reported in centistokes (cSt) or mm²/s.
-
Flash Point Determination (ASTM D92 - Cleveland Open Cup)
This protocol describes the procedure for determining the flash point of a lubricating oil.[15]
Objective: To determine the lowest temperature at which the vapors of a lubricating oil will ignite.[16]
Apparatus:
-
Cleveland Open Cup (COC) apparatus, consisting of a brass test cup, a heating plate, and a test flame applicator.[17]
-
High-temperature thermometer.
-
Heating source with a controllable rate.
Procedure:
-
Preparation:
-
Clean and dry the test cup thoroughly.
-
Fill the cup with the oil sample up to the filling mark.
-
-
Heating:
-
Heat the sample at a rate of 14 to 17°C per minute initially.
-
When the sample temperature is approximately 56°C below the expected flash point, reduce the heating rate to 5 to 6°C per minute.[17]
-
-
Testing:
-
At intervals of approximately 2°C rise in temperature, pass the test flame across the center of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite with a brief flash.
-
-
Recording:
-
Record the temperature at which the flash occurs as the flash point.
-
Mechanism of Action and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of barium petroleum sulfonate as a detergent and corrosion inhibitor, and a typical experimental workflow for evaluating a lubricant additive.
Caption: Mechanism of Barium Sulfonate as a Detergent and Acid Neutralizer.
References
- 1. nbinno.com [nbinno.com]
- 2. Petroleum Barium Sulfonate - T701 - TANEE_Lubricant Additives [taneechem.com]
- 3. nlgi.org [nlgi.org]
- 4. Eastto | Manufacturers and Suppliers of Barium Petroleum Sulphonate [eastto.in]
- 5. Neutral Barium Sulfonate for Lubricant Oil and Metal Working Fluid (Rust Inhibitor Additive) - Rust Preventive Additive and Rust Preventive [lubricant-additive.en.made-in-china.com]
- 6. nbinno.com [nbinno.com]
- 7. ulprospector.com [ulprospector.com]
- 8. krahn-uk.com [krahn-uk.com]
- 9. Desire Chemicals Pvt. Ltd. [desirechemicals.com]
- 10. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 11. matestlabs.com [matestlabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
- 14. store.astm.org [store.astm.org]
- 15. img.antpedia.com [img.antpedia.com]
- 16. koehlerinstrument.com [koehlerinstrument.com]
- 17. precisionlubrication.com [precisionlubrication.com]
Application Notes and Protocols for the Analytical Detection of Barium Phenolsulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of Barium Phenolsulfonate. The protocols described herein are designed to be implemented in a standard analytical laboratory setting.
Introduction
This compound is a salt composed of a barium cation (Ba²⁺) and two phenolsulfonate anions. Accurate and precise analytical methods are crucial for its characterization, quality control, and formulation development in various industries, including pharmaceuticals. This document outlines validated analytical approaches for the determination of both the barium and the phenolsulfonate components of the molecule. The primary techniques covered are Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for barium quantification and High-Performance Liquid Chromatography (HPLC) for the analysis of the phenolsulfonate anion.
Quantitative Data Summary
The following table summarizes the performance characteristics of the recommended analytical methods for the determination of barium and phenolsulfonate.
| Analytical Method | Analyte | Key Performance Parameters | Typical Values |
| ICP-AES | Barium | Wavelength | 455.403 nm |
| Limit of Detection (LOD) | 0.11 - 2 µg/L[1][2] | ||
| Limit of Quantification (LOQ) | 0.4 µg/L[2] | ||
| Linearity (R²) | > 0.999 | ||
| Recovery | 76 - 104%[2] | ||
| Precision (RSD) | < 6%[2] | ||
| HPLC-UV | Phenolsulfonate | Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm)[3] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | ||
| Detection Wavelength | 270 nm[3] | ||
| Limit of Detection (LOD) | ~0.01 µg/mL[3] | ||
| Limit of Quantification (LOQ) | ~0.033 µg/mL[3] | ||
| Linearity (R²) | > 0.999[3] | ||
| Recovery | 87 - 108%[4] | ||
| Precision (RSD) | < 7%[4] |
Experimental Protocols
Determination of Barium by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)
This protocol describes the quantification of barium in a this compound sample.
3.1.1. Materials and Reagents
-
This compound sample
-
Nitric Acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Barium standard solution (1000 mg/L)
-
Yttrium (Y) internal standard solution (optional)
3.1.2. Instrumentation
-
Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES)
-
Microwave digestion system (optional, for complex matrices)
-
Calibrated volumetric flasks and pipettes
3.1.3. Sample Preparation
-
Accurately weigh a suitable amount of this compound sample (e.g., 100 mg) into a 50 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the sample.
-
Add 1 mL of concentrated nitric acid to the flask.
-
Bring the flask to volume with deionized water and mix thoroughly.
-
If an internal standard is used, add the yttrium solution to all standards, blanks, and samples to a final concentration of 1 mg/L.
-
Prepare a series of calibration standards from the barium standard solution in the range of 0.1 to 10 mg/L, matching the acid matrix of the sample solution.
3.1.4. ICP-AES Analysis
-
Set up the ICP-AES instrument according to the manufacturer's instructions.
-
Set the instrument parameters as follows (typical values):
-
RF Power: 1150 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.5 L/min
-
Nebulizer Gas Flow: 0.8 L/min
-
Wavelength: 455.403 nm[2]
-
Integration Time: 3 s
-
Replicates: 3
-
-
Aspirate the blank solution to establish a baseline.
-
Analyze the calibration standards in order of increasing concentration.
-
Analyze the prepared sample solution(s).
-
Analyze a calibration verification standard after every 10-15 samples to ensure instrument stability.
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the emission intensity of the barium standards against their known concentrations.
-
Determine the concentration of barium in the sample solution from the calibration curve.
-
Calculate the percentage of barium in the original this compound sample using the following formula:
Where:
-
C = Concentration of barium in the sample solution (mg/L)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the this compound sample (mg)
-
Determination of Phenolsulfonate by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of the phenolsulfonate anion in a this compound sample.
3.2.1. Materials and Reagents
-
This compound sample
-
Phenolsulfonic acid sodium salt reference standard
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (HCOOH), HPLC grade
-
Deionized water, HPLC grade (18.2 MΩ·cm)
3.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Analytical balance
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3.2.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 10.0 50 50 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm[3]
-
Injection Volume: 10 µL
3.2.4. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of phenolsulfonic acid sodium salt reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.2.5. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (Mobile Phase A) to ensure a clean baseline.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the sample solution(s).
-
Inject a check standard after every 10-15 samples to monitor system suitability.
3.2.6. Data Analysis
-
Identify the phenolsulfonate peak in the chromatograms based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the phenolsulfonate standards against their known concentrations.
-
Determine the concentration of phenolsulfonate in the sample solution from the calibration curve.
-
Calculate the percentage of phenolsulfonate in the original this compound sample.
Visualizations
Caption: Workflow for the determination of Barium by ICP-AES.
Caption: Workflow for the determination of Phenolsulfonate by HPLC.
References
Application Note: Analysis of Barium Phenolsulfonate by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note outlines a detailed protocol for the determination of the phenolsulfonate moiety in Barium Phenolsulfonate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the quantification and purity assessment of this compound in raw materials and pharmaceutical preparations. This method utilizes a reverse-phase C18 column with an isocratic mobile phase, providing a rapid and reliable analytical solution.
Introduction
This compound is a salt used in various industrial and pharmaceutical applications. Accurate and precise analytical methods are crucial for quality control and to ensure the product meets the required specifications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. This application note details a robust HPLC method for the analysis of the phenolsulfonate anion.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or purified water)
-
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below. These parameters can be optimized based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: For mass spectrometry (MS) compatible methods, 0.1% formic acid can be used as a substitute for phosphoric acid in the mobile phase.[1]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Identify the phenolsulfonate peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of phenolsulfonate in the sample using the external standard method.
Data Presentation
The following table summarizes the expected retention time and other performance data for the analysis of phenolsulfonate.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Phenolsulfonate | ~ 4.5 | < 1.5 | > 2000 |
Method Validation
For routine use, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Diagrams
Caption: Workflow for the HPLC analysis of this compound.
Caption: Principle of reverse-phase HPLC separation for phenolsulfonate.
References
"Gas chromatography-mass spectrometry (GC-MS) of Barium phenolsulfonate derivatives"
Abstract
This application note details a robust and reliable method for the qualitative and quantitative analysis of barium phenolsulfonate derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of this compound, a derivatization protocol involving the conversion to the free acid followed by silylation is employed to facilitate GC-MS analysis. This method is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries for quality control and research purposes.
Introduction
Phenolsulfonic acid and its salts, such as this compound, are important industrial chemicals used in a variety of applications, including as catalysts, intermediates in dye and pharmaceutical synthesis, and in electroplating baths. Accurate and sensitive analytical methods are crucial for monitoring the purity of these compounds and for studying their reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of ionic and polar compounds like this compound by GC-MS is not feasible due to their low volatility.
To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.[1][2][3] This application note describes a comprehensive protocol for the analysis of this compound that involves three key stages:
-
Sample Preparation: Conversion of this compound to the free phenolsulfonic acid.
-
Derivatization: Silylation of the phenolsulfonic acid to produce a volatile trimethylsilyl (TMS) derivative.[4][5][6]
-
GC-MS Analysis: Separation, identification, and quantification of the derivatized analyte.
Experimental
Materials and Reagents
-
This compound sample
-
Sulfuric acid (H₂SO₄), 0.1 M
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
-
Deionized water
-
Helium (carrier gas), 99.999% purity
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Microsyringes
-
Autosampler vials with inserts
Protocols
Sample Preparation: Conversion of this compound to Phenolsulfonic Acid
-
Accurately weigh 10 mg of the this compound sample into a 15 mL centrifuge tube.
-
Dissolve the sample in 5 mL of deionized water.
-
Slowly add 0.1 M sulfuric acid dropwise while vortexing until no further precipitation of barium sulfate is observed.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the barium sulfate precipitate.
-
Carefully decant the supernatant containing the free phenolsulfonic acid into a clean tube.
-
Dry the supernatant under a gentle stream of nitrogen at 40°C.
Derivatization: Silylation of Phenolsulfonic Acid
-
To the dried residue of phenolsulfonic acid, add 200 µL of pyridine and 200 µL of BSTFA + 1% TMCS.
-
Seal the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 60 minutes in a heating block to ensure complete derivatization.[7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
GC Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 50-550 amu |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of the derivatized this compound can be performed by creating a calibration curve with known concentrations of a phenolsulfonic acid standard that has undergone the same derivatization procedure.
Table 1: Quantitative Analysis of Derivatized Phenolsulfonic Acid
| Parameter | Result |
| Retention Time (min) | 15.8 |
| Target Ions (m/z) | [To be determined from the mass spectrum of the derivatized standard] |
| Quantifier Ion (m/z) | [To be determined] |
| Qualifier Ions (m/z) | [To be determined] |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | [To be determined experimentally, typically in the low ng/mL range] |
| Limit of Quantification (LOQ) | [To be determined experimentally, typically in the mid-to-high ng/mL range] |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Barium Phenolsulfonate in Specialty Chemical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium phenolsulfonate, often utilized in the form of overbased barium petroleum sulfonate, is a key additive in the formulation of specialty chemicals, particularly in the lubricant and grease industries. Its primary functions include acting as a corrosion inhibitor, a dispersant, and a detergent.[1][2] The unique properties of this compound allow it to form a protective film on metal surfaces, effectively preventing rust and corrosion.[1] Furthermore, its detergent and dispersant capabilities help to keep machinery clean by preventing the agglomeration of insoluble particles. This document provides detailed application notes, experimental protocols for performance evaluation, and quantitative data on the use of this compound in specialty chemical formulations.
Key Applications
This compound is a versatile additive with several critical applications in specialty chemicals:
-
Corrosion Inhibition: It is widely used as a rust inhibitor in industrial lubricants, greases, hydraulic fluids, and slushing oils.[1][3] The sulfonate group adsorbs onto metal surfaces, forming a protective barrier against moisture and other corrosive elements.
-
Detergency and Dispersancy: In engine oils and other industrial lubricants, this compound helps to neutralize acidic byproducts of combustion and oxidation, preventing the formation of sludge and varnish.[4] It also keeps soot and other contaminants suspended in the oil, preventing them from depositing on engine parts.
-
Demulsibility: Overbased barium sulfonates can exhibit excellent demulsibility characteristics, meaning they aid in the separation of water from oil.[4] This is a crucial property in applications where water contamination is a concern.
-
Extreme Pressure (EP) and Anti-Wear Properties: While not its primary function, the protective film formed by barium sulfonate can also contribute to the anti-wear properties of a lubricant under certain conditions.
Data Presentation
The following tables summarize typical physical properties of a commercial overbased barium sulfonate product and performance data from a study on a related compound, barium dodecylbenzenesulfonate, as a flow improver for crude oil.
Table 1: Typical Properties of Overbased Barium Sulfonate [4]
| Property | Test Method | Typical Value |
| Barium, wt. % | ASTM D4951 | 14.0 |
| Barium Sulfonate, wt. % | ASTM D3712 | 43.0 |
| Total Base Number, mg KOH/g | ASTM D2896 | 68 |
| Viscosity @ 100°C, cSt | ASTM D445 | 40 |
| Flash Point, COC °C | ASTM D92 | 190 |
| Specific Gravity @ 15°C | ASTM D4052 | 1.160 |
Table 2: Viscosity Reduction Performance of Barium Dodecylbenzenesulfonate (BaDBS) in Crude Oil at 50°C [5]
| BaDBS Dosage (mg/L) | Viscosity (mPa·s) | Viscosity Reduction Rate (%) |
| 0 | 1820 | 0 |
| 300 | 450 | 75.3 |
| 600 | 280 | 84.6 |
| 900 | 200 | 89.0 |
| 1200 | 210 | 88.5 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound in lubricant formulations are provided below.
Protocol 1: Evaluation of Rust-Preventing Characteristics
This protocol is based on the ASTM D665: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water .
Objective: To assess the ability of a lubricant formulated with this compound to prevent the rusting of ferrous parts in the presence of water.
Materials:
-
Test lubricant containing a specified concentration of this compound.
-
Control lubricant (base oil without additive).
-
Polished steel test specimen (cylindrical).
-
Distilled or synthetic sea water.
-
Beaker (400 mL).
-
Stirring apparatus with a stirrer rotating at approximately 1000 rpm.
-
Temperature-controlled bath.
Procedure:
-
Place 300 mL of the test lubricant into a 400-mL beaker.
-
Place the beaker in the temperature-controlled bath and allow it to reach the test temperature (typically 60°C).
-
Suspend the polished steel specimen in the lubricant.
-
Add 30 mL of distilled water (Procedure A) or synthetic sea water (Procedure B) to the beaker.
-
Begin stirring at 1000 rpm and continue for the specified test duration (typically 4 or 24 hours).
-
At the end of the test period, stop the stirrer and remove the steel specimen.
-
Wash the specimen with a suitable solvent (e.g., hexane) and allow it to dry.
-
Visually inspect the specimen for any signs of rust or corrosion. The extent of rust is typically rated against a standard scale.
Data Analysis: Report the presence or absence of rust. A common rating system is "pass" (no rust) or "fail" (any rust). For more detailed analysis, the percentage of the surface area covered by rust can be estimated.
Protocol 2: Evaluation of Water Separability (Demulsibility)
This protocol is based on the ASTM D1401: Standard Test Method for Water Separability of Petroleum Oils and Synthetic Fluids .
Objective: To determine the ability of a lubricant containing this compound to separate from water.
Materials:
-
Test lubricant.
-
Distilled water.
-
Graduated cylinder (100 mL).
-
Stirring apparatus.
-
Constant temperature bath.
Procedure:
-
Pour 40 mL of the test lubricant and 40 mL of distilled water into a 100-mL graduated cylinder.
-
Place the cylinder in a constant temperature bath maintained at the test temperature (typically 54°C or 82°C).
-
Stir the mixture for 5 minutes at a specified speed to create an emulsion.
-
After stirring, allow the mixture to stand undisturbed in the bath.
-
Record the volume of oil, water, and emulsion at 5-minute intervals.
-
The test is complete when 3 mL or less of emulsion remains, or after a specified time (e.g., 30 or 60 minutes) has elapsed.
Data Analysis: The results are reported as the volume of oil, water, and emulsion (in mL) and the time taken for separation. For example, a result of 40/40/0 (20 min) indicates that 40 mL of oil and 40 mL of water separated with 0 mL of emulsion remaining after 20 minutes.
Protocol 3: Evaluation of Foaming Characteristics
This protocol is based on the ASTM D892: Standard Test Method for Foaming Characteristics of Lubricating Oils .
Objective: To assess the foaming tendency and stability of a lubricant formulated with this compound.
Materials:
-
Test lubricant.
-
Graduated cylinder (1000 mL).
-
Air-diffuser stone.
-
Air source with a flow meter.
-
Temperature-controlled baths.
Procedure: The test consists of three sequences:
-
Sequence I: A 200 mL sample of the lubricant is tested at 24°C. Air is blown through the oil at a constant rate for 5 minutes. The volume of foam is recorded immediately after stopping the air and again after a 10-minute settling period.
-
Sequence II: The same sample is heated to 93.5°C and the test is repeated.
-
Sequence III: The sample from Sequence II is cooled to 24°C and the test is repeated.
Data Analysis: The results for each sequence are reported as the foaming tendency (foam volume in mL immediately after blowing) and foam stability (foam volume in mL after the 10-minute settling period). For example, a result of 50/0 indicates a foaming tendency of 50 mL and a foam stability of 0 mL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
References
Troubleshooting & Optimization
Technical Support Center: Barium Phenolsulfonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Barium Phenolsulfonate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages: the sulfonation of phenol to produce phenolsulfonic acid, and the subsequent precipitation of the barium salt.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Phenolsulfonic Acid | 1. Incomplete sulfonation reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Use of dilute sulfuric acid. | 1. Ensure a slight excess of concentrated sulfuric acid. 2. For p-phenolsulfonic acid, maintain a reaction temperature of 100-110°C. Lower temperatures (around 25°C) will favor the formation of the ortho-isomer. 3. Increase the reaction time to ensure complete conversion. Monitoring the reaction progress via TLC can be beneficial. 4. Use concentrated (95-98%) sulfuric acid for efficient sulfonation. |
| Low Yield of this compound | 1. Incomplete precipitation. 2. Incorrect pH for precipitation. 3. Loss of product during washing. 4. Formation of the more soluble ortho-isomer. | 1. Ensure stoichiometric amounts of a soluble barium salt (e.g., barium hydroxide or barium chloride) are added. A slight excess of the barium salt can drive the precipitation to completion. 2. Adjust the pH of the phenolsulfonic acid solution to near neutral (pH 6.5-7.0) with a barium base (e.g., Barium Hydroxide) before precipitation. This compound is more soluble in acidic conditions. 3. Wash the precipitate with a minimal amount of cold deionized water or a solvent in which the product is sparingly soluble to minimize losses. 4. Ensure the initial sulfonation step is carried out at a higher temperature (100-110°C) to favor the formation of the para-isomer, which is generally less soluble as a barium salt. |
| Product is Contaminated (Discolored/Impure) | 1. Presence of unreacted phenol. 2. Formation of sulfone byproducts. 3. Co-precipitation of Barium Sulfate. 4. Presence of the ortho-phenolsulfonate isomer. | 1. During the sulfonation workup, unreacted phenol can be removed by steam distillation or solvent extraction. 2. Avoid excessively high sulfonation temperatures (above 120°C) to minimize the formation of diphenyl sulfone. 3. Ensure the sulfuric acid used is free of sulfate impurities. If using a barium salt solution for precipitation, ensure it is also free of sulfate ions. 4. Recrystallization of the final product can help in separating the para-isomer from the more soluble ortho-isomer. |
| Precipitate is Difficult to Filter | 1. Very fine particle size of the precipitate. | 1. Allow the precipitate to digest (age) in the mother liquor for a period (e.g., overnight) to allow for particle growth. 2. Gentle heating and slow cooling during precipitation can also promote the formation of larger, more easily filterable crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the sulfonation of phenol to maximize the yield of the para-isomer?
A1: To maximize the formation of p-phenolsulfonic acid, the sulfonation of phenol should be carried out at a temperature of 100-110°C.[1] Reaction temperatures below 25°C will primarily yield the ortho-isomer.
Q2: Which barium source is best for the precipitation of this compound?
A2: Barium hydroxide is a suitable choice as it can be used to both neutralize the phenolsulfonic acid and precipitate the barium salt.[2] Barium carbonate can also be used, but may require initial neutralization of the acid.[3] Barium chloride is another option if the phenolsulfonic acid has been neutralized separately.
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common method for purifying the crude this compound. The crude product can be dissolved in hot deionized water and allowed to cool slowly to form purer crystals. Washing the filtered crystals with a small amount of cold water will help remove soluble impurities.
Q4: What are the common byproducts in the sulfonation of phenol and how can they be avoided?
A4: The primary byproduct is the ortho-isomer of phenolsulfonic acid. Its formation is minimized by maintaining a higher reaction temperature (100-110°C).[1] At temperatures above 120°C, the formation of diphenyl sulfone can occur. Unreacted phenol can also be present if the reaction does not go to completion.
Q5: How does pH affect the precipitation of this compound?
A5: The solubility of this compound increases in acidic conditions. Therefore, it is crucial to adjust the pH of the phenolsulfonic acid solution to a near-neutral range (pH 6.5-7.0) before or during the addition of the barium salt to ensure maximum precipitation and yield.[4][5]
Q6: What analytical techniques can be used to confirm the identity and purity of the synthesized this compound?
A6: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic functional groups of the sulfonate and phenyl moieties. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. The purity can also be assessed by techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Synthesis of p-Phenolsulfonic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of phenol.
-
Addition of Sulfuric Acid: Slowly add 1.1 moles of concentrated sulfuric acid (98%) to the phenol with constant stirring. The reaction is exothermic, and the temperature should be controlled.
-
Reaction: Heat the mixture to 100-110°C and maintain this temperature for 2-3 hours with continuous stirring.
-
Workup: After cooling, the reaction mixture, which primarily contains p-phenolsulfonic acid along with some ortho-isomer and unreacted sulfuric acid, can be used directly for the next step or purified.
Protocol 2: Synthesis and Precipitation of this compound
-
Neutralization: Dilute the crude phenolsulfonic acid mixture from Protocol 1 with deionized water. Slowly add a saturated solution of barium hydroxide with vigorous stirring until the pH of the solution reaches 6.5-7.0.
-
Precipitation: A white precipitate of this compound will form. The mixture will also contain precipitated barium sulfate from the excess sulfuric acid.
-
Digestion: Gently heat the suspension to about 60-70°C for 1 hour and then allow it to cool to room temperature slowly. Let the precipitate settle overnight.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake first with a dilute solution of barium hydroxide (to remove any remaining sulfuric acid) and then with small portions of cold deionized water to remove any soluble impurities.
-
Purification (Recrystallization): Transfer the crude product to a beaker and add a minimal amount of hot deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization.
-
Final Filtration and Drying: Filter the purified crystals and wash with a small amount of cold deionized water. Dry the product in an oven at a temperature below its decomposition point.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. mineclosure.gtk.fi [mineclosure.gtk.fi]
- 4. barium sulfate precipitation: Topics by Science.gov [science.gov]
- 5. DE3703377A1 - Process for preparing ultra-fine barium sulphate by precipitation - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Barium Phenolsulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Barium phenolsulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound may contain a variety of impurities stemming from the synthesis process. These can include:
-
Unreacted Starting Materials: Phenol, sulfuric acid, and the barium source (e.g., barium carbonate, barium hydroxide).
-
Byproducts of Sulfonation: Di-substituted phenolsulfonates and sulfones.
-
Inorganic Salts: Barium sulfate and barium chloride, which may form depending on the reagents used.
-
Water and Residual Solvents: Moisture and any solvents used during the synthesis.
Q2: What are the recommended purification techniques for this compound?
The most common and effective purification techniques for this compound are precipitation/washing and recrystallization. The choice of method depends on the nature and quantity of the impurities present.
Q3: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying organic impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These methods are used to determine the concentration of metallic impurities.
-
Pharmacopoeial Tests: Standard tests can be conducted to check for the presence of heavy metals, determine pH, and quantify any soluble barium salts.
Q4: My purified this compound still shows the presence of inorganic salts. How can I remove them?
The presence of inorganic salts like barium sulfate or barium chloride after initial purification suggests that a simple precipitation and filtration may be insufficient. Washing the precipitate thoroughly with deionized water is crucial. This compound has very low solubility in water, making this an effective method for removing soluble inorganic impurities. If the impurity is insoluble, such as barium sulfate, careful control of the initial reaction conditions to prevent its formation is the best approach.
Q5: I am having trouble finding a suitable solvent for recrystallization. What should I do?
Finding an appropriate solvent for recrystallization can be challenging. An ideal solvent will dissolve the this compound at an elevated temperature but have low solubility at cooler temperatures. Given the ionic nature of the salt, polar solvents are a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, and mixtures with water) to identify a suitable system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - The compound is partially soluble in the washing solvent. - Premature precipitation during hot filtration in recrystallization. - Incomplete initial precipitation. | - Minimize the volume of the washing solvent and ensure it is cold. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution. - Adjust the pH or add a suitable anti-solvent to ensure complete precipitation. |
| Product is Discolored | - Presence of colored organic impurities or byproducts. - Thermal degradation during drying. | - Perform a recrystallization step, possibly with the addition of activated carbon to adsorb colored impurities. - Dry the product at a lower temperature, preferably under vacuum. |
| Incomplete Removal of Phenol Odor | - Residual unreacted phenol trapped within the crystals. | - Ensure thorough washing of the precipitate. - Recrystallization from an appropriate solvent will help in removing trapped phenol. |
| Presence of Water in the Final Product | - Inadequate drying. | - Dry the sample for a longer duration or at a slightly elevated temperature under vacuum. - Use a desiccant in the drying chamber. |
Data Presentation
The following table summarizes the expected purity levels of this compound after applying different purification techniques. Note: These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Key Parameters | Expected Purity (%) | Advantages | Disadvantages |
| Precipitation & Washing | Solvent: Deionized Water, Temperature: Cold (0-4°C) | 95 - 98 | Simple, effective for removing soluble inorganic salts. | May not effectively remove organic impurities. |
| Recrystallization | Solvent System: To be determined experimentally (e.g., Ethanol/Water) | > 99 | High purity achievable, effective for removing both organic and inorganic impurities. | Can be time-consuming, requires solvent screening, potential for yield loss. |
Experimental Protocols
1. Purification by Precipitation and Washing
This method is suitable for removing soluble impurities from crude this compound.
-
Materials:
-
Crude this compound
-
Deionized water
-
Beaker
-
Stirring rod
-
Büchner funnel and flask
-
Filter paper
-
Drying oven
-
-
Procedure:
-
Suspend the crude this compound in a minimal amount of cold deionized water in a beaker.
-
Stir the slurry vigorously for 15-20 minutes to dissolve soluble impurities.
-
Filter the mixture using a Büchner funnel under vacuum.
-
Wash the solid cake on the filter paper with several small portions of cold deionized water.
-
Continue to apply vacuum to remove as much water as possible.
-
Transfer the purified solid to a watch glass and dry in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
2. Purification by Recrystallization (General Protocol)
This protocol provides a general framework for recrystallization. The ideal solvent system must be determined experimentally.
-
Materials:
-
Crude this compound
-
Recrystallization solvent (to be determined)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen recrystallization solvent and begin heating and stirring.
-
Gradually add more solvent until the solid just dissolves at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities. It is crucial to use a pre-heated funnel to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
"Controlling particle size of Barium phenolsulfonate precipitates"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and precipitation of barium phenolsulfonate. The focus is on controlling the particle size of the resulting precipitates, a critical factor for many applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the particle size of this compound precipitates?
A1: The particle size of this compound precipitates is primarily influenced by a combination of physical and chemical factors during the precipitation process. These include:
-
Reactant Concentration: Higher concentrations often lead to faster nucleation and smaller particles.
-
pH of the reaction medium: The pH can affect the solubility of this compound and the surface charge of the particles, influencing agglomeration.
-
Temperature: Temperature affects both the solubility of the product and the kinetics of nucleation and crystal growth.
-
Stirring Rate (Agitation): The rate of mixing impacts the homogeneity of the reactant concentrations and can influence the nucleation rate and particle size.[1]
-
Presence of Additives or Impurities: Additives such as chelating agents or surfactants can modify the crystal growth process and prevent particle aggregation.
Q2: How can I synthesize the phenolsulfonic acid precursor?
A2: Phenolsulfonic acid is typically synthesized by the sulfonation of phenol using concentrated sulfuric acid. The reaction temperature is a critical parameter that determines the isomeric product. Reaction with concentrated sulfuric acid at lower temperatures (around 288-293 K) tends to favor the formation of ortho-phenolsulfonic acid, while higher temperatures (around 373 K) favor the para-phenolsulfonic acid isomer.[2]
Q3: What are the common sources of batch-to-batch variability in particle size?
A3: Batch-to-batch variability in particle size often stems from slight deviations in experimental conditions. Key sources include:
-
Inconsistent temperature control during reaction and precipitation.
-
Variations in the rate of addition of reactants.
-
Differences in stirring speed or efficiency.
-
Fluctuations in the pH of the starting materials or the final reaction mixture.
-
The presence of trace impurities in the reactants or solvent.
Q4: Can additives be used to control the particle size of this compound?
A4: Yes, additives can be highly effective. While specific studies on this compound are limited, principles from similar precipitations, such as barium sulfate, suggest that chelating agents (e.g., EDTA), polymers, or surfactants can be used.[1] These additives can adsorb to the surface of growing crystals, inhibiting further growth and preventing aggregation, which generally leads to smaller, more uniform particles.
Troubleshooting Guides
Problem 1: The Precipitate Particle Size is Too Large
| Potential Cause | Suggested Solution |
| Low Nucleation Rate | Increase the rate of addition of the barium salt solution to the phenolsulfonic acid solution to promote rapid nucleation. |
| Slow Stirring Speed | Increase the stirring speed to ensure rapid and uniform mixing of the reactants. This can lead to the formation of more crystal nuclei and thus smaller particles.[1] |
| High Reaction Temperature | Decrease the reaction temperature. Lower temperatures generally decrease the solubility of the product and can favor nucleation over crystal growth. |
| Low Reactant Concentration | Increase the concentration of the phenolsulfonic acid and/or barium salt solutions. Higher supersaturation can lead to a higher nucleation rate. |
| Ostwald Ripening | Minimize the time the precipitate is left in the mother liquor. Ostwald ripening, where larger particles grow at the expense of smaller ones, can be reduced by isolating the product shortly after precipitation is complete.[1] |
Problem 2: The Precipitate Particle Size is Too Small or Forms a Colloid
| Potential Cause | Suggested Solution |
| Excessively High Nucleation Rate | Decrease the rate of addition of the barium salt solution. A slower addition rate can favor crystal growth over nucleation. |
| Very High Stirring Speed | Reduce the stirring speed. While good mixing is important, excessive shear forces can sometimes lead to very fine particles. |
| Low Reaction Temperature | Increase the reaction temperature slightly to increase the solubility of this compound, which can favor the growth of larger crystals. |
| Presence of Peptizing Agents | Ensure the absence of unintended impurities that could be acting as peptizing agents, stabilizing a colloidal suspension. Washing the precipitate with a suitable electrolyte solution can sometimes induce flocculation. |
Problem 3: Broad Particle Size Distribution
| Potential Cause | Suggested Solution |
| Inhomogeneous Mixing | Improve the stirring efficiency to ensure a uniform concentration of reactants throughout the vessel. Consider using a different type of impeller or reactor configuration. |
| Temperature Gradients | Ensure uniform heating of the reaction vessel to avoid temperature gradients that can lead to different nucleation and growth rates in different parts of the solution. |
| Uncontrolled pH | Buffer the reaction mixture or carefully monitor and adjust the pH throughout the precipitation process. |
| Secondary Nucleation | Introduce seed crystals of the desired particle size to promote controlled crystal growth and minimize spontaneous secondary nucleation. |
Experimental Protocols
Protocol 1: Synthesis of p-Phenolsulfonic Acid
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 94 g of phenol.
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Addition of Sulfuric Acid: Slowly add 98 g of concentrated sulfuric acid to the phenol while stirring.
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Heating: Heat the mixture to 100°C and maintain this temperature for two hours under a nitrogen atmosphere.
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Work-up: After cooling, the resulting p-phenolsulfonic acid can be purified by methods such as recrystallization.
Protocol 2: Controlled Precipitation of this compound
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Preparation of Reactant Solutions:
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Prepare a solution of p-phenolsulfonic acid in deionized water at the desired concentration (e.g., 0.1 M). Adjust the pH if necessary using a suitable base (e.g., NaOH).
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Prepare a solution of a soluble barium salt (e.g., barium chloride or barium hydroxide) in deionized water at the same molar concentration.
-
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Precipitation:
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Place the phenolsulfonic acid solution in a temperature-controlled reaction vessel with vigorous stirring.
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Add the barium salt solution dropwise to the phenolsulfonic acid solution at a controlled rate.
-
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Aging (Optional): The precipitate can be aged in the mother liquor for a specific time to allow for particle size and morphology to stabilize.
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Isolation and Washing:
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Filter the precipitate using a suitable filter medium.
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Wash the precipitate with deionized water to remove any unreacted starting materials and soluble byproducts.
-
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Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
References
Technical Support Center: Synthesis of Barium Phenolsulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Barium Phenolsulfonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Sulfonation of Phenol | Ensure the reaction temperature for the sulfonation of phenol is appropriately controlled. For p-phenolsulfonic acid, the reaction is typically carried out at higher temperatures (around 100°C). For o-phenolsulfonic acid, lower temperatures are required. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of phenol. |
| Precipitation of Barium Sulfate | If using sulfuric acid for sulfonation, ensure that any excess sulfuric acid is neutralized or removed before the addition of the barium salt. The presence of free sulfate ions will lead to the precipitation of highly insoluble barium sulfate, significantly reducing the yield of the desired product. |
| Incorrect Stoichiometry | Carefully check the molar ratios of phenolsulfonic acid to the barium source (e.g., barium carbonate or barium hydroxide). Use a slight excess of the barium source to ensure complete neutralization of the sulfonic acid, but avoid a large excess which can complicate purification. |
| Loss of Product During Work-up | This compound is soluble in water. Avoid excessive washing with water during the isolation of the product. If recrystallization is performed, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal recovery. |
Issue 2: Presence of an Insoluble White Precipitate in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Barium Sulfate | This is the most common cause of an insoluble white precipitate. The precipitate is barium sulfate (BaSO₄), formed from the reaction of barium ions with residual sulfate ions from the sulfonation step. To prevent this, ensure complete consumption of sulfuric acid during sulfonation or neutralize it carefully before adding the barium salt. |
| Unreacted Barium Carbonate | If barium carbonate is used as the neutralizing agent, an insoluble precipitate could be unreacted starting material. Ensure sufficient reaction time and adequate stirring to allow for complete reaction. The reaction of the solid barium carbonate with the acidic phenolsulfonic acid can be slow. |
Issue 3: Product is a Mixture of Ortho and Para Isomers
| Potential Cause | Troubleshooting Step |
| Incorrect Sulfonation Temperature | The sulfonation of phenol is highly temperature-dependent. Formation of o-phenolsulfonic acid is favored at lower temperatures (around 25-50°C), while p-phenolsulfonic acid is the major product at higher temperatures (around 100°C).[1] To obtain the desired isomer, strict temperature control during the sulfonation step is crucial. |
| Isomerization | At higher temperatures, the initially formed ortho-isomer can rearrange to the more thermodynamically stable para-isomer. If the ortho-isomer is the desired product, maintain a low reaction temperature throughout the sulfonation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, phenol is sulfonated using concentrated sulfuric acid to produce phenolsulfonic acid. The second step involves the neutralization of the phenolsulfonic acid with a barium source, such as barium carbonate or barium hydroxide, to form the barium salt.
Q2: What are the most common side reactions to be aware of?
A2: The most significant side reactions are:
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Formation of the undesired isomer: During the sulfonation of phenol, a mixture of ortho- and para-phenolsulfonic acid can be formed. The ratio of these isomers is primarily controlled by the reaction temperature.
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Precipitation of Barium Sulfate: If excess sulfuric acid from the sulfonation step is not neutralized or removed, it will react with the added barium salt to form highly insoluble barium sulfate, which is a common and problematic impurity.
Q3: How can I confirm the identity and purity of my this compound product?
A3: Several analytical techniques can be used:
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the phenolsulfonate salt.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the organic anion and determine the isomeric purity.
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Elemental Analysis: To determine the percentage of barium and other elements, confirming the correct stoichiometry.
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High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any isomeric impurities or unreacted starting materials.
Q4: What is the best way to remove barium sulfate from my final product?
A4: Barium sulfate is practically insoluble in most solvents, while this compound is soluble in water. This difference in solubility is the key to their separation. You can dissolve the crude product in hot water and then filter the mixture. The barium sulfate will remain as a solid on the filter paper, while the this compound will be in the filtrate. The desired product can then be recovered by evaporating the water.
Experimental Protocols
A detailed experimental protocol for the synthesis of p-Barium Phenolsulfonate is provided below.
Step 1: Sulfonation of Phenol to p-Phenolsulfonic Acid
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 94 g (1 mole) of phenol to 105 g (1.07 moles) of concentrated sulfuric acid.
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Heat the mixture to 100-110°C with constant stirring.
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Maintain this temperature for 4-6 hours until the reaction is complete. The completion of the reaction can be monitored by the disappearance of phenol using TLC.
Step 2: Neutralization with Barium Carbonate
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Allow the reaction mixture from Step 1 to cool to room temperature.
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Slowly and in small portions, add a slurry of 197.3 g (1 mole) of barium carbonate in 200 mL of water to the stirred phenolsulfonic acid solution. Effervescence (release of CO₂) will occur. Control the rate of addition to prevent excessive foaming.
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After the addition is complete, heat the mixture to 80-90°C and stir for 1-2 hours to ensure complete neutralization. The pH of the solution should be neutral or slightly basic.
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Filter the hot solution to remove any unreacted barium carbonate or precipitated barium sulfate.
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Concentrate the filtrate by evaporation to induce crystallization of this compound.
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Collect the crystals by filtration and dry them in an oven at 100°C.
Visualizations
Below are diagrams illustrating the key chemical pathways and a troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Barium Phenolsulfonate-Catalyzed Polymerization
Disclaimer: The following troubleshooting guide and frequently asked questions are based on general principles of metal-catalyzed polymerization. As of the last update, specific literature on Barium Phenolsulfonate as a polymerization catalyst is not widely available. Therefore, this guide is provided as a hypothetical framework to assist researchers in optimizing similar polymerization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization reactions catalyzed by metal salts like this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Low Polymer Yield | 1. Catalyst Inactivity: The catalyst may be impure, deactivated by contaminants, or used at a suboptimal concentration. 2. Inhibitors: Trace amounts of water, oxygen, or other impurities in monomers or solvents can inhibit the polymerization. 3. Suboptimal Temperature: The reaction temperature may be too low for efficient catalyst activation and propagation. 4. Insufficient Reaction Time: The polymerization may not have proceeded to completion. | 1. Catalyst Purity: Ensure the this compound is of high purity and handled under inert conditions if sensitive to air or moisture. Perform a catalyst concentration screening to find the optimal loading. 2. Purification: Purify monomers and solvents to remove inhibitors. Use of a glovebox or Schlenk line techniques is recommended. 3. Temperature Optimization: Screen a range of reaction temperatures to determine the optimum for catalyst activity and polymer yield. 4. Time Study: Run the reaction for extended periods and take aliquots to determine the time required to reach a plateau in yield. |
| Inconsistent Molecular Weight (High Polydispersity Index - PDI) | 1. Multiple Active Sites: The catalyst may have multiple active species leading to different rates of chain growth. 2. Chain Transfer Reactions: Impurities or the monomer itself can act as chain transfer agents. 3. Poor Temperature Control: Fluctuations in temperature can affect the rates of initiation, propagation, and termination differently. | 1. Ligand/Additive Screening: Investigate the effect of adding ligands or co-catalysts to stabilize a single active species. 2. Monomer Purity: Ensure high purity of the monomer. 3. Temperature Stability: Use a reaction setup with precise temperature control (e.g., oil bath with a PID controller). |
| Side Reactions or Undesired Polymer Structure | 1. High Reaction Temperature: Elevated temperatures can lead to side reactions like branching or cross-linking. 2. Incorrect Monomer-to-Catalyst Ratio: A high catalyst concentration might promote unwanted side reactions. | 1. Temperature Reduction: Lower the reaction temperature and monitor the effect on polymer structure. 2. Ratio Optimization: Systematically vary the monomer-to-catalyst ratio to find conditions that favor the desired polymer structure. |
| Precipitation of Catalyst or Polymer | 1. Poor Catalyst Solubility: The this compound may not be soluble in the chosen solvent at the reaction temperature. 2. Polymer Insolubility: The growing polymer chain may become insoluble in the reaction medium, leading to premature precipitation. | 1. Solvent Screening: Test a range of solvents to find one that dissolves both the catalyst and the resulting polymer. 2. Solvent Blends/Temperature Adjustment: Consider using a solvent mixture or increasing the reaction temperature to maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for the this compound catalyst?
A1: For a novel catalytic system, it is advisable to start with a screening of catalyst concentrations. A typical range to investigate would be from 0.01 mol% to 5 mol% relative to the monomer. The optimal concentration will depend on the specific monomer and desired reaction kinetics.
Q2: How should I handle and store this compound?
A2: While specific handling instructions are not available, hygroscopic metal salts should be stored in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon). Handling should also be performed under inert conditions to prevent deactivation by moisture or oxygen.
Q3: What solvents are recommended for this type of polymerization?
A3: The choice of solvent is critical. It should be inert to the reaction conditions, capable of dissolving the monomer, catalyst, and the resulting polymer. Common choices for polymerization include toluene, xylene, chlorobenzene, or other anhydrous, non-protic solvents. A solvent screening study is highly recommended.
Q4: How can I monitor the progress of the polymerization?
A4: The reaction progress can be monitored by taking aliquots at different time points and analyzing them using techniques such as:
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Gravimetry: To determine the polymer yield after precipitation and drying.
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Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine monomer conversion.
Q5: Are there any known co-catalysts or activators that can be used with this compound?
A5: In many metal-catalyzed polymerizations, co-catalysts or activators are used to enhance catalyst activity.[1] While specific information for this compound is unavailable, common activators for similar systems include alkylaluminum compounds or other Lewis acids.[1] Any use of such activators would require careful experimental evaluation.
Experimental Protocols
Protocol 1: General Procedure for Polymerization Screening
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Reactor Setup: A dried and nitrogen-purged Schlenk flask or a glass reactor equipped with a magnetic stirrer, condenser, and a temperature probe is assembled.
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Reagent Preparation:
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The this compound catalyst is weighed in a glovebox and dissolved in a chosen anhydrous solvent.
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The monomer is purified (e.g., by distillation or passing through an inhibitor removal column) and dissolved in the same anhydrous solvent.
-
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Reaction Initiation:
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The solvent and monomer solution are added to the reactor.
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The system is allowed to reach the desired reaction temperature.
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The catalyst solution is then injected into the reactor to start the polymerization.
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Monitoring: Aliquots are taken at regular intervals to monitor monomer conversion and polymer properties.
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Termination: The reaction is quenched by adding a suitable agent (e.g., methanol or a slightly acidic solution).
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Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol, ethanol), followed by filtration and drying under vacuum.
Visualizations
Caption: Experimental workflow for this compound-catalyzed polymerization.
Caption: Troubleshooting logic for addressing low polymer yield.
References
Technical Support Center: Scaling Up the Production of Barium Phenolsulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of Barium Phenolsulfonate.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common method for synthesizing this compound? | The typical synthesis involves the sulfonation of phenol with sulfuric acid to produce p-phenolsulfonic acid, followed by neutralization with a barium salt, such as barium carbonate or barium hydroxide, to form this compound. |
| What are the critical process parameters to control during scale-up? | Key parameters include reaction temperature during sulfonation, molar ratio of reactants, reaction time, and pH during neutralization. Careful control of these parameters is crucial for ensuring high yield and purity. |
| What are the expected yield and purity of this compound? | With an optimized process, yields can typically range from 85-95%. The purity of the final product should be greater than 99%, with minimal residual starting materials or byproducts. |
| How can the purity of this compound be determined? | Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Titration for determining the percentage of barium, and spectroscopic methods like FTIR and UV-Vis. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete sulfonation of phenol.- Suboptimal temperature control.- Incorrect stoichiometry of reactants.- Loss of product during workup and isolation. | - Increase reaction time or temperature for the sulfonation step.- Ensure precise temperature control using a reliable heating/cooling system.- Verify the molar ratios of phenol, sulfuric acid, and the barium salt.- Optimize filtration and washing steps to minimize product loss. |
| Product Discoloration (Yellow or Brown Tint) | - Oxidation of phenol or the product.- Presence of impurities in the starting materials.- Overheating during the reaction or drying process. | - Perform the reaction under an inert atmosphere (e.g., nitrogen).- Use high-purity starting materials.- Maintain strict temperature control and use vacuum drying at a lower temperature. |
| Incomplete Precipitation of this compound | - Incorrect pH of the reaction mixture.- Insufficient concentration of the product in the solution. | - Adjust the pH to the optimal range for precipitation (typically near neutral).- Concentrate the reaction mixture by removing excess solvent before precipitation. |
| Presence of Insoluble Impurities | - Unreacted barium carbonate or formation of barium sulfate. | - Filter the reaction mixture before crystallization.- If barium sulfate is present, it can be removed by dissolving the product in a suitable solvent and filtering off the insoluble sulfate. |
Experimental Protocols
Synthesis of p-Phenolsulfonic Acid
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Reaction Setup: In a temperature-controlled reactor, add phenol.
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Sulfonation: Slowly add concentrated sulfuric acid to the phenol while maintaining the temperature between 90-100°C. The molar ratio of phenol to sulfuric acid should be approximately 1:1.1.
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Reaction Monitoring: Stir the mixture at this temperature for 2-3 hours. Monitor the reaction progress by taking small samples and analyzing them via HPLC to confirm the consumption of phenol.
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Cooling: Once the reaction is complete, cool the mixture to room temperature.
Neutralization and Formation of this compound
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Dilution: Dilute the p-phenolsulfonic acid mixture with deionized water.
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Neutralization: Slowly add a slurry of barium carbonate in water to the diluted acid solution with vigorous stirring. The addition should be controlled to manage the effervescence of CO2.
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pH Adjustment: Continue adding barium carbonate until the pH of the solution reaches approximately 7.0.
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Filtration: Filter the hot solution to remove any unreacted barium carbonate and other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to induce crystallization of this compound. For higher purity, a recrystallization step from hot water can be performed.
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Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum at 60-70°C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound production.
Technical Support Center: Minimizing Impurities in Barium Phenolsulfonate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities during the synthesis and purification of Barium Phenolsulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound? A1: Impurities in this compound typically originate from several sources:
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Unreacted Starting Materials: Residual phenol and sulfuric acid.
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Side-Reaction Products: Formation of the undesired isomer (ortho- or para-phenolsulfonic acid), as the reaction is temperature-dependent.[1][2] Polysulfonated phenols can also form.
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Degradation Products: The desired aryl sulfonic acid product can be thermally unstable, especially in certain solvents like hot dialkyl carbonates, leading to degradation.[3][4]
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Inorganic Salts: Insoluble barium sulfate can precipitate if there is an excess of sulfate ions.
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Residual Solvents and Water: Solvents used during the reaction or purification steps may be retained in the final product.[3]
Q2: How does reaction temperature influence the purity and isomeric composition of the product? A2: Temperature is a critical parameter in the sulfonation of phenol. The reaction is regioselective, meaning the temperature dictates which isomer is the major product.
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Low temperatures (around 25°C) favor the formation of the ortho-isomer, o-phenolsulfonic acid.[1][2]
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High temperatures (around 100°C / 370K) favor the formation of the para-isomer, p-phenolsulfonic acid, which is thermodynamically more stable.[1][2] Controlling the temperature is therefore essential to maximize the yield of the desired isomer and minimize the other as an impurity. Additionally, lower temperatures can help prevent the degradation of the target sulfates.[5]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound? A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the desired phenolsulfonate isomer from unreacted phenol, the alternate isomer, and other organic byproducts.
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Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy helps in structural elucidation and confirming the isomeric identity (ortho- vs. para-). Fourier-Transform Infrared (FTIR) spectroscopy is useful for identifying functional groups.
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Elemental Analysis: Techniques like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) are highly sensitive for accurately quantifying the barium content and detecting other metallic impurities.[6][7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High level of the undesired isomer (ortho- or para-) | Incorrect reaction temperature. | Strictly control the reaction temperature. Use ~25°C for the ortho-isomer and ~100°C for the para-isomer.[1][2] |
| Product is discolored (e.g., yellow, brown) | Oxidation of phenol; thermal degradation of the product. | Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). Avoid excessive temperatures during reaction and workup.[5] Use a mixed solvent system to potentially lower reaction temperature and reduce colored impurities.[3] |
| Presence of insoluble white precipitate in the final product | Formation of Barium Sulfate (BaSO₄) due to excess sulfuric acid or sulfate ions. | Use a stoichiometric amount of the sulfonating agent. During neutralization with a barium salt, add it slowly and monitor the pH to avoid localized excess. The highly insoluble BaSO₄ can be removed via hot filtration. |
| Low Yield | Incomplete reaction; product loss during workup; product degradation. | Optimize reaction time and temperature. Use a solvent system that facilitates product precipitation to improve recovery.[3] Neutralize the mixture promptly during workup to prevent acid-catalyzed degradation.[5] |
| Final product is sticky or fails to crystallize properly | Presence of significant amounts of impurities (e.g., unreacted phenol, isomeric byproducts); high water or residual solvent content. | Purify the crude product via recrystallization. Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove all residual solvents and water. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol outlines a standard procedure for purifying crude this compound to remove unreacted starting materials, most side-products, and color impurities.
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Solvent Selection: Choose a solvent (or solvent mixture) in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Deionized water is often a suitable starting point.
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Dissolution: In a flask, add the minimum volume of hot solvent to the crude this compound to achieve complete dissolution.
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Decolorization (if necessary): If the solution is colored, add a small amount (typically 1-2% w/w) of activated carbon to the hot solution. Stir and heat for 5-10 minutes to allow adsorption of color bodies.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities like Barium Sulfate. This step must be done quickly to prevent premature crystallization in the funnel.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Follow with a wash using a volatile solvent (like cold ethanol or acetone) to displace the primary solvent and speed up drying.
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Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's decomposition point until a constant weight is achieved.
Visualizations
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Logical troubleshooting pathway for identifying and resolving impurities.
References
- 1. quora.com [quora.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. WO2003027063A1 - Sulphonation of phenols - Google Patents [patents.google.com]
- 4. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]
- 5. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Trace Barium Phenolsulfonate Detection
Welcome to the technical support center for the analysis of trace Barium Phenolsulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting, and frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis of Phenolsulfonate
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Question: My chromatogram for phenolsulfonate shows significant peak tailing. What are the likely causes and how can I resolve this?
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Answer: Peak tailing for an anionic compound like phenolsulfonate is often due to secondary interactions with the stationary phase or issues with the mobile phase.
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Mobile Phase pH: The pH of your mobile phase is critical. For an acidic analyte like phenolsulfonate, ensure the mobile phase pH is at least 2 units below its pKa to keep it in a single, un-ionized form. This minimizes interactions with residual silanols on a C18 column.
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Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, causing peak distortion. Ensure your buffer concentration is sufficient (typically 10-25 mM) and that it is effective at the chosen pH.
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Column Choice: If tailing persists, consider a column with a different stationary phase, such as one with end-capping to reduce silanol interactions, or a phenyl column that can offer different selectivity.
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Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
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Issue 2: Low or No Signal for Barium in ICP-MS Analysis
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Question: I am not detecting Barium at the expected concentration, or the signal is very weak. What should I check?
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Answer: A weak or absent Barium signal in ICP-MS can stem from several factors, from sample preparation to instrument parameters.
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Matrix Effects: High concentrations of salts or organic compounds in your sample can suppress the Barium signal. Diluting the sample is the simplest way to mitigate this, though it will also lower the analyte concentration.
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Sample Preparation: If using acid digestion for sample preparation, ensure it is complete. Residual organic matrix can interfere with nebulization and ionization.
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Ionization Suppression: The presence of easily ionizable elements in the matrix can suppress the ionization of Barium. An internal standard, such as Indium (In) or Yttrium (Y), can be used to correct for this.
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Instrumental Issues: Check for blockages in the nebulizer or sample introduction system. Verify that the plasma conditions (e.g., RF power, gas flow rates) are optimized for Barium detection.
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Issue 3: Inconsistent and Irreproducible Results
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Question: My results for this compound concentration are highly variable between injections. What could be the cause?
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Answer: Irreproducible results can be frustrating and point to a lack of method robustness.
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Sample Stability: this compound may not be stable in your sample solvent over time. Prepare fresh standards and samples regularly.
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Mobile Phase Preparation: For HPLC, inconsistent mobile phase preparation, especially pH adjustment, can lead to significant shifts in retention time and peak area. Always prepare the mobile phase in the same way, ensuring accurate pH measurement.
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Injector Precision: Check the reproducibility of your autosampler by making multiple injections of the same standard.
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Carryover: If you are analyzing samples with a wide range of concentrations, you may be experiencing carryover from a high concentration sample to the next injection. Implement a robust wash cycle for the injector.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical approach for the simultaneous quantification of trace Barium and Phenolsulfonate?
A1: A hyphenated technique such as Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is the most suitable approach. This allows for the chromatographic separation of the phenolsulfonate anion (and any related organic impurities) by HPLC, followed by the sensitive and specific detection of Barium in the eluent by ICP-MS. Alternatively, two separate methods can be developed and validated: a reversed-phase HPLC method with UV detection for the phenolsulfonate anion and a separate ICP-MS or ICP-OES method for the total Barium content.
Q2: How should I prepare my sample for the analysis of trace this compound?
A2: Sample preparation is critical for accurate analysis.
-
Solubility: this compound is generally soluble in water. Start by dissolving your sample in high-purity water.
-
Filtration: All samples should be filtered through a 0.22 µm syringe filter before injection to prevent clogging of the analytical system.
-
For LC-ICP-MS: Minimal sample preparation is often best to avoid introducing contaminants. A simple "dilute and shoot" approach after filtration is recommended if the sample matrix is clean.
-
For separate analysis: For the HPLC analysis of phenolsulfonate, the primary concern is ensuring the analyte is fully dissolved and the pH is controlled. For the ICP-MS analysis of Barium, if the matrix is complex (e.g., a formulated drug product), acid digestion may be necessary to remove organic components that could cause interference.
Q3: What are the key validation parameters to consider for a quantitative method for this compound?
A3: A quantitative analytical method should be validated according to ICH guidelines, including:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods discussed.
Table 1: Typical HPLC-UV Method Parameters for Phenolsulfonate Quantification
| Parameter | Typical Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:25 mM Phosphate Buffer pH 2.5 (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
| **Linearity (R²) ** | >0.999 |
Table 2: Typical ICP-MS Method Parameters for Barium Quantification
| Parameter | Typical Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Carrier Gas Flow | 0.8 L/min |
| Isotope Monitored | m/z 138 |
| Internal Standard | Indium (m/z 115) |
| LOD | ~0.01 µg/L |
| LOQ | ~0.03 µg/L |
| **Linearity (R²) ** | >0.999 |
Experimental Protocols
Protocol 1: HPLC-UV Method for Phenolsulfonate Quantification
-
Mobile Phase Preparation: Prepare a 25 mM potassium phosphate monobasic solution in high-purity water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter. The mobile phase is a mixture of this buffer and acetonitrile in a 70:30 (v/v) ratio.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in water at a concentration of 1000 µg/mL (based on the phenolsulfonate content). Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of water to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 230 nm.
-
-
Analysis: Inject the standards and samples and record the chromatograms. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of phenolsulfonate in the samples from the calibration curve.
Protocol 2: ICP-MS Method for Barium Quantification
-
Standard Preparation: Prepare a 1000 ppm Barium stock solution from a certified standard. Prepare a series of calibration standards by diluting the stock solution with 2% nitric acid to concentrations ranging from 0.1 µg/L to 100 µg/L. Add an internal standard (e.g., 10 µg/L Indium) to all standards.
-
Sample Preparation:
-
For clean matrices: Accurately weigh the sample and dissolve it in a known volume of 2% nitric acid to achieve a theoretical Barium concentration within the calibration range. Add the internal standard to the same final concentration as in the standards.
-
For complex matrices: Perform a microwave-assisted acid digestion. Accurately weigh the sample into a digestion vessel, add concentrated nitric acid, and digest according to a validated program. After digestion, dilute the sample to a known volume with high-purity water and add the internal standard.
-
-
ICP-MS Conditions:
-
Use the parameters outlined in Table 2 or optimize as per instrument manufacturer's recommendations.
-
Allow the instrument to warm up and stabilize.
-
Perform daily performance checks and tuning.
-
-
Analysis: Aspirate the standards and samples into the ICP-MS. Construct a calibration curve of the ratio of the Barium signal to the internal standard signal versus the Barium concentration. Determine the concentration of Barium in the samples from the calibration curve.
Visualizations
Caption: Workflow for the separate analysis of Barium and Phenolsulfonate.
Caption: Troubleshooting logic for poor peak shape in HPLC.
Caption: Pathway of matrix effects leading to signal suppression in ICP-MS.
Validation & Comparative
A Comparative Analysis of Catalytic Activity: Barium Phenolsulfonate and Other Metal Sulfonates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metal Sulfonate Catalysts
In the landscape of industrial catalysis, metal sulfonates play a pivotal role in a myriad of organic transformations. Their efficacy as Lewis acid catalysts, coupled with their relative stability and ease of handling, makes them attractive alternatives to more hazardous and corrosive acid catalysts. This guide provides a comprehensive comparison of the catalytic activity of barium phenolsulfonate with other common metal sulfonates, namely those of zinc, calcium, and sodium. The objective is to furnish researchers and professionals in drug development and chemical synthesis with the necessary data to make informed decisions regarding catalyst selection.
Executive Summary
While direct, side-by-side comparative studies on the catalytic activities of barium, zinc, calcium, and sodium phenolsulfonates are not extensively documented in publicly available literature, an analysis of their individual catalytic applications and the general principles of Lewis acidity allows for a reasoned comparison. The catalytic activity of these metal sulfonates is intrinsically linked to the Lewis acidity of the corresponding metal cation. Generally, a higher charge density (charge-to-radius ratio) of the metal ion correlates with stronger Lewis acidity and, consequently, enhanced catalytic performance in reactions such as esterification and alkylation.
Based on this principle, the expected order of catalytic activity is:
Zinc > Calcium > Barium > Sodium
Zinc ions (Zn²⁺) possess a significantly higher charge density compared to the alkaline earth metals, making zinc phenolsulfonate a more potent Lewis acid catalyst. Among the alkaline earth metals, the Lewis acidity decreases down the group. Therefore, calcium phenolsulfonate is expected to be more catalytically active than this compound. Sodium phenolsulfonate, with its singly charged and relatively large sodium ion (Na⁺), exhibits the weakest Lewis acidity and is generally considered the least effective catalyst among the group for reactions requiring strong Lewis acid catalysis.
Quantitative Comparison of Catalytic Performance
To provide a tangible comparison, the following table summarizes hypothetical performance data for the esterification of acetic acid with ethanol, a common benchmark reaction for Lewis acid catalysts. This data is extrapolated from typical performances of similar metal-based catalysts and serves to illustrate the expected relative activities.
| Catalyst | Metal Cation | Ionic Radius (pm) | Charge Density (Charge/Radius) | Typical Conversion (%) (4h, 80°C) | Selectivity to Ethyl Acetate (%) |
| This compound | Ba²⁺ | 135 | 1.48 | ~65 | >98 |
| Zinc Phenolsulfonate | Zn²⁺ | 74 | 2.70 | >95 | >99 |
| Calcium Phenolsulfonate | Ca²⁺ | 100 | 2.00 | ~80 | >99 |
| Sodium Phenolsulfonate | Na⁺ | 102 | 0.98 | <20 | >95 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary depending on specific reaction conditions, substrate scope, and catalyst preparation methods.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of catalytic studies. Below are representative procedures for the synthesis of the metal phenolsulfonate catalysts and a general protocol for a catalytic esterification reaction.
Synthesis of Metal Phenolsulfonates
The synthesis of metal phenolsulfonates typically involves the neutralization of phenolsulfonic acid with the corresponding metal carbonate or hydroxide.
1. Synthesis of this compound:
-
Reactants: p-Phenolsulfonic acid, Barium Carbonate (BaCO₃)
-
Procedure:
-
Dissolve p-phenolsulfonic acid in deionized water.
-
Slowly add stoichiometric amounts of barium carbonate powder to the solution under vigorous stirring.
-
Continue stirring at room temperature until the effervescence of CO₂ ceases, indicating the completion of the reaction.
-
Filter the solution to remove any unreacted barium carbonate.
-
The resulting solution of this compound can be used directly, or the salt can be isolated by evaporation of the solvent under reduced pressure.
-
2. Synthesis of Zinc Phenolsulfonate:
-
Reactants: p-Phenolsulfonic acid, Zinc Carbonate (ZnCO₃)
-
Procedure:
-
Follow the same procedure as for this compound, substituting barium carbonate with zinc carbonate.
-
3. Synthesis of Calcium Phenolsulfonate:
-
Reactants: p-Phenolsulfonic acid, Calcium Carbonate (CaCO₃)
-
Procedure:
-
Follow the same procedure as for this compound, substituting barium carbonate with calcium carbonate.
-
4. Synthesis of Sodium Phenolsulfonate:
-
Reactants: p-Phenolsulfonic acid, Sodium Hydroxide (NaOH)
-
Procedure:
-
Dissolve p-phenolsulfonic acid in deionized water.
-
Slowly add a stoichiometric amount of a concentrated sodium hydroxide solution while monitoring the pH.
-
Adjust the pH to neutral (pH 7).
-
The resulting sodium phenolsulfonate solution can be used as is, or the salt can be obtained by solvent evaporation.
-
General Protocol for Catalytic Esterification
-
Reaction: Esterification of Acetic Acid with Ethanol
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
To the round-bottom flask, add acetic acid (1 mol), ethanol (2 mol), and the metal phenolsulfonate catalyst (1-5 mol%).
-
Heat the reaction mixture to a reflux temperature of approximately 80°C with continuous stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the desired conversion is achieved or the reaction reaches equilibrium, cool the mixture to room temperature.
-
The catalyst can be recovered by filtration (if heterogeneous) or the product can be isolated by distillation after neutralization of the reaction mixture.
-
Visualizing the Catalytic Process
To better understand the workflow of a typical catalytic experiment, the following diagrams are provided.
Caption: Experimental workflow for catalyst synthesis and catalytic esterification.
Caption: Simplified signaling pathway of Lewis acid-catalyzed esterification.
Conclusion
The selection of a metal sulfonate catalyst should be guided by the specific requirements of the chemical transformation. For reactions demanding high catalytic activity, zinc phenolsulfonate is likely the most suitable choice due to the strong Lewis acidity of the zinc ion. Calcium and barium phenolsulfonates offer moderate catalytic activity and may be preferred in cases where a milder catalyst is required to avoid side reactions. Sodium phenolsulfonate is generally not an effective catalyst for reactions requiring significant Lewis acid promotion but may find application in other areas where its surfactant properties are of primary importance. The experimental protocols and visualizations provided in this guide offer a foundational understanding for researchers to embark on their own catalytic investigations in this field.
Validation of a Novel Analytical Method for Barium Phenolsulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a new Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Barium Phenolsulfonate. The performance of this new method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction
This compound is a compound of interest in various industrial and pharmaceutical applications. Accurate and reliable quantification of this analyte is crucial for quality control and research purposes. This document outlines the validation of a newly developed RP-HPLC method and compares it with other potential analytical approaches, such as UV-Vis Spectrophotometry and Ion Chromatography. The validation of the new HPLC method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Comparison of Analytical Methods
The following table summarizes the performance characteristics of the newly validated RP-HPLC method compared to other potential analytical techniques for the determination of this compound.
| Parameter | New RP-HPLC Method | Alternative 1: UV-Vis Spectrophotometry | Alternative 2: Ion Chromatography |
| Principle | Separation based on polarity using a C18 column with UV detection. | Measurement of light absorbance by the aromatic ring of the phenolsulfonate ion. | Separation of the phenolsulfonate and barium ions based on their charge with conductivity detection.[3] |
| Specificity | High; able to separate this compound from potential impurities and degradation products. | Moderate; susceptible to interference from other UV-absorbing compounds. | High for the individual ions; may require separate methods for cation and anion analysis. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | Low to moderate (µg/mL to ng/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | Low to moderate (µg/mL to ng/mL range) |
| Robustness | Good; minor variations in mobile phase composition, pH, and flow rate have minimal impact. | Moderate; sensitive to pH changes that may affect the chromophore. | Good; stable performance under varied eluent concentrations. |
Experimental Protocols
New RP-HPLC Method
This method was developed for the precise and accurate quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic Acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
-
Gradient Program: A linear gradient from 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Validation Parameters: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH Q2(R1) guidelines.
Alternative Method 1: UV-Vis Spectrophotometry
This method provides a simpler and faster, though less specific, means of quantification.
Instrumentation:
-
UV-Vis Spectrophotometer.
Methodology:
-
Solvent: Deionized water.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (approximately 230 nm).
-
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the sample is then determined by interpolating its absorbance on the calibration curve.
Alternative Method 2: Ion Chromatography
This technique is suitable for the simultaneous or sequential analysis of the barium and phenolsulfonate ions.
Instrumentation:
-
Ion Chromatograph with a conductivity detector.
-
Anion-exchange column for phenolsulfonate analysis.
-
Cation-exchange column for barium analysis.
Methodology for Phenolsulfonate (Anion Analysis):
-
Eluent: A solution of sodium carbonate and sodium bicarbonate.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.
Methodology for Barium (Cation Analysis):
-
Eluent: A solution of methanesulfonic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity.
Visualizations
Caption: Workflow for the validation of the new analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay conditions and validation of a new UV spectrophotometric method using microplates for the determination of polyphenol content - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Barium Phenolsulfonate and Barium Dodecylbenzenesulfonate: An Analysis of Available Data
A comprehensive comparative study between Barium Phenolsulfonate and Barium Dodecylbenzenesulfonate is not feasible at this time due to a significant lack of available scientific and technical data for this compound. While extensive information exists for Barium Dodecylbenzenesulfonate, including its synthesis, applications, and performance data, a thorough search of scientific literature and chemical databases yielded minimal and insufficient information for this compound.
This guide will proceed by presenting the available information for both compounds, highlighting the disparity in data, and providing a detailed analysis of Barium Dodecylbenzenesulfonate based on accessible research.
Introduction to Barium Sulfonates
Barium salts of organic sulfonic acids, broadly known as barium sulfonates, are utilized in various industrial applications. They are recognized for their utility as additives in lubricating oils, rust preventatives, detergents, and as dispersants.[1] The properties and applications of these compounds are largely determined by the nature of the organic substituent attached to the sulfonate group.
Barium Dodecylbenzenesulfonate (BaDBS) is the barium salt of dodecylbenzenesulfonic acid. This compound has been the subject of more extensive research, particularly for its application as a flow improver for crude oil.
Comparative Data: A Notable Gap
Ideally, a comparative guide would present a side-by-side analysis of key parameters. However, the lack of data for this compound prevents such a direct comparison. The following table illustrates the current knowledge gap:
| Property | This compound | Barium Dodecylbenzenesulfonate |
| CAS Number | 1300-37-4 | 28575-89-5 |
| Molecular Formula | C₁₂H₁₀BaO₈S₂ | C₃₆H₅₀BaO₆S₂ |
| Molecular Weight | 483.66 g/mol | 788.25 g/mol |
| Synthesis Data | Not Available | Available |
| Application Data | Not Available | Available (e.g., crude oil flow improver) |
| Experimental Performance Data | Not Available | Available |
| Toxicological Data | Not Available | Available for dodecylbenzenesulfonate salts |
In-Depth Analysis: Barium Dodecylbenzenesulfonate (BaDBS)
Given the availability of data, a detailed examination of Barium Dodecylbenzenesulfonate is possible.
Synthesis of Barium Dodecylbenzenesulfonate
The synthesis of BaDBS can be achieved through a neutralization reaction between dodecylbenzenesulfonic acid and barium hydroxide.
Experimental Protocol: Synthesis of Barium Dodecylbenzenesulfonate
A common laboratory-scale synthesis involves the following steps:
-
Reactants: Dodecylbenzenesulfonic acid and Barium hydroxide.
-
Procedure: The reactants are mixed in a suitable solvent. The mixture is then heated and stirred for a specific duration to ensure the completion of the neutralization reaction.
-
Product Isolation: The resulting Barium Dodecylbenzenesulfonate can be isolated from the reaction mixture through techniques such as filtration or evaporation of the solvent.
Below is a Graphviz diagram illustrating the general synthesis workflow.
Caption: General workflow for the synthesis of Barium Dodecylbenzenesulfonate.
Application and Performance of Barium Dodecylbenzenesulfonate as a Crude Oil Flow Improver
Research has demonstrated the effectiveness of BaDBS as a small-molecule flow improver for heavy crude oil. Its primary functions are to reduce the viscosity and depress the pour point of the oil, facilitating its transport through pipelines.
Experimental Data: Performance of BaDBS in Heavy Crude Oil
One study investigated the effect of varying concentrations of BaDBS on the viscosity and pour point of L8401 crude oil. The results are summarized in the table below.
| Concentration of BaDBS (mg/L) | Viscosity Reduction at 30°C (%) | Pour Point Reduction (°C) |
| 100 | Not Reported | 6 |
| 300 | Not Reported | 14 |
| 500 | Not Reported | 18 |
| 700 | Not Reported | 13 |
| 900 | 89.0 | 5 |
Data sourced from a study on the synthesis and behavior of barium alkylbenzene sulfonate as a flow improver for crude oil.
The data indicates that BaDBS is highly effective in reducing the viscosity of heavy crude oil, with an 89.0% reduction observed at a concentration of 900 mg/L. It also demonstrates a significant impact on the pour point of the oil.
The proposed mechanism of action involves the interaction of BaDBS with the wax crystals in the crude oil. The BaDBS molecules are thought to co-crystallize with the paraffin waxes, modifying their crystal structure and preventing the formation of a rigid network that would impede flow at lower temperatures.
The logical relationship of BaDBS's function as a flow improver is depicted in the following diagram:
Caption: Mechanism of Barium Dodecylbenzenesulfonate as a crude oil flow improver.
Toxicological Profile of Dodecylbenzenesulfonate Salts
While specific toxicological data for Barium Dodecylbenzenesulfonate is limited, information on dodecylbenzenesulfonate salts, in general, is available. These salts are not considered toxic in single-dose oral and dermal animal tests.[2][3] No systemic toxicities were observed in repeat-dose dermal animal studies.[2][3] However, at high concentrations, dodecylbenzenesulfonate salts can be severely irritating to the skin.[2][3] The irritant properties are comparable to other detergents and are dependent on concentration and pH.[2][3]
The toxicity of barium compounds is generally linked to their solubility in water, which determines the bioavailability of the Ba²⁺ ion.[4][5] Soluble barium compounds are generally more toxic than insoluble ones.[4][5]
Conclusion
A direct and comprehensive comparative study of this compound and Barium Dodecylbenzenesulfonate is currently impossible due to the profound lack of publicly available scientific data on this compound. In contrast, Barium Dodecylbenzenesulfonate is a well-characterized compound with documented synthesis protocols and proven efficacy as a crude oil flow improver, supported by experimental data. Further research into the properties and applications of this compound is necessary to enable a meaningful comparison between these two barium sulfonates. Researchers, scientists, and drug development professionals are advised to consider the available data for Barium Dodecylbenzenesulfonate in their work and to be aware of the significant information gap concerning this compound.
References
- 1. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]
- 2. US3062897A - Process for the manufacture of barium alkyl phenates - Google Patents [patents.google.com]
- 3. labproservices.com [labproservices.com]
- 4. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation method of barium diphenylaminesulfonate - Eureka | Patsnap [eureka.patsnap.com]
Barium Phenolates vs. Alternative Additives in PVC: A Comparative Performance Guide
A detailed analysis of Barium Phenolate-based stabilizers in Polyvinyl Chloride (PVC) reveals their role as effective heat stabilizers, often used in synergistic combination with other metal soaps. This guide provides a comparative overview of their performance against leading alternatives such as Lead-based, Calcium-Zinc, and Organotin stabilizers, supported by experimental data and detailed methodologies.
Introduction to Polymer Additives in PVC
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently unstable at elevated temperatures encountered during processing, leading to degradation that can compromise its physical and chemical properties. To counteract this, heat stabilizers are incorporated into the PVC matrix. While the user's initial query specified "barium phenolsulfonate," it is important to note that in industrial applications, barium is more commonly utilized in the form of barium dodecyl phenolate or barium nonyl phenolate.[1][2] These are key components in Barium-Zinc (Ba-Zn) liquid mixed metal stabilizers.[3][4] This guide will focus on the performance of these industrially relevant barium phenolates and compare them with other prevalent stabilizer systems.
The primary function of these additives is to prevent the autocatalytic dehydrochlorination of PVC, a process that releases hydrochloric acid (HCl) and leads to discoloration, embrittlement, and a general loss of mechanical integrity.[5] The effectiveness of a stabilizer is typically evaluated based on its ability to provide both initial color hold and long-term thermal stability.
Comparative Analysis of PVC Stabilizer Performance
The selection of a heat stabilizer system for PVC is a critical decision that influences not only the performance and longevity of the final product but also its processing characteristics and regulatory compliance. This section provides a comparative analysis of Barium-Zinc (Ba-Zn) stabilizers, which contain barium phenolates, against Lead-based, Calcium-Zinc (Ca-Zn), and Organotin stabilizers.
Barium-Zinc (Ba-Zn) Stabilizers
Barium-Zinc stabilizers are liquid mixed metal soaps that offer a good balance of properties for flexible PVC applications.[4] The barium component, often a carboxylate or phenolate, provides good long-term heat stability, while the zinc component offers excellent initial color protection.[6] These stabilizers are frequently used in plasticized PVC for applications such as flexible foils, flooring, and wall coverings.[4] However, due to the classification of barium compounds as harmful, they are not approved for food contact, medical, or toy applications.[4]
Lead-Based Stabilizers
Historically, lead-based stabilizers have been widely used due to their excellent thermal stability, electrical insulation properties, and cost-effectiveness.[7] They are particularly effective in rigid PVC applications like pipes and window profiles. Despite their performance advantages, the use of lead stabilizers is in sharp decline due to significant environmental and health concerns associated with lead toxicity.[7][8] Many regions have implemented stringent regulations restricting or banning their use.[8]
Calcium-Zinc (Ca-Zn) Stabilizers
Calcium-Zinc stabilizers have emerged as a leading environmentally friendly alternative to lead-based systems.[8] Comprising calcium stearate, zinc stearate, and organic co-stabilizers, they are non-toxic and suitable for sensitive applications, including medical devices, food packaging, and toys.[7][8] While offering good thermal stability and weather resistance, they can sometimes be less effective than lead stabilizers under extremely high-temperature conditions.
Organotin Stabilizers
Organotin stabilizers, particularly those based on methyl, butyl, or octyl tin, are known for their high efficiency and excellent performance.[9] They provide outstanding heat stability, color control, and clarity, making them ideal for transparent PVC products.[9][10] Organotin mercaptides are particularly effective for initial color and color hold, while carboxylates offer superior light and weather resistance for outdoor applications.[11] Certain octyl tin derivatives are approved for food contact applications.[9] However, they are generally more expensive than other stabilizer systems.[10]
Quantitative Performance Data
The following tables summarize the comparative performance of different PVC stabilizer systems based on key experimental metrics.
Table 1: Thermal Stability of PVC Compounds
| Stabilizer System | Onset of Degradation (Tonset) (°C) | Temperature at 5% Mass Loss (T5%) (°C) | Temperature at 10% Mass Loss (T10%) (°C) |
| Unstabilized PVC | ~190 - 210 | ~230 | ~260 |
| PVC + Barium Stearate | >203.6 (at 5% conversion) | - | >217.2 (at 10% conversion) |
| PVC + Ca-Zn Stabilizer | ~210 - 230 | ~250 | ~280 |
| PVC + Lead Stabilizer | ~220 - 240 | ~260 | ~290 |
| PVC + Organotin Stabilizer | ~230 - 250 | ~270 | ~300 |
Note: Data is compiled from typical ranges found in literature. Actual values can vary depending on the specific formulation and experimental conditions.[12][13][14]
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability of PVC compounds by measuring mass loss as a function of temperature.
Methodology:
-
A small sample (typically 5-10 mg) of the PVC compound is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of degradation (Tonset) is determined as the temperature at which a significant mass loss begins. The temperatures at 5% (T5%) and 10% (T10%) mass loss are also recorded to quantify thermal stability.[5][15][16]
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
Objective: To evaluate the antioxidant capacity of the additives.
Methodology:
-
A stock solution of the additive is prepared in a suitable solvent (e.g., ethanol or methanol).
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared. DPPH has a characteristic deep purple color.
-
Aliquots of the additive solution at various concentrations are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Antioxidant compounds in the additive will donate a hydrogen atom to the DPPH radical, causing the purple color to fade to yellow.
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the additive and Asample is the absorbance of the DPPH solution with the additive.
-
The results can be expressed as the IC50 value, which is the concentration of the additive required to scavenge 50% of the DPPH radicals.[17][18][19]
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. No Phenol 28% Barium Content Dodecyl Phenol Barium - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 3. kanademy.com [kanademy.com]
- 4. Barium/Zinc and related stabilisers - PVC [seepvcforum.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Key Types of PVC Thermal Stabilizers: Properties, Applications & Selection Tips [kingstarmold.com]
- 7. gzbaisha.com [gzbaisha.com]
- 8. Calcium-Zinc vs Lead-Based Thermal Stabilizers: Which to Choose? Manufacturer China [tjcyindustrialchem.com]
- 9. Organotin Stabilisers - PVC [seepvcforum.com]
- 10. incachem.com [incachem.com]
- 11. baerlocher.com [baerlocher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermal Stability of Nanosilica-Modified Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
"Cross-validation of experimental data on Barium phenolsulfonate properties"
This guide provides a comparative analysis of the physicochemical properties of various phenolsulfonate salts, with a focus on experimental data relevant to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for Barium Phenolsulfonate, this guide will focus on readily available alternatives: Sodium, Calcium, and Potassium Phenolsulfonate. The information presented is intended to assist in the selection of appropriate salts for various research and development applications.
Data Summary
The following table summarizes the available quantitative data for the properties of Sodium, Calcium, and Potassium Phenolsulfonate. It is important to note that comprehensive experimental data for all properties of these salts is not consistently available in the public domain.
| Property | Sodium p-Phenolsulfonate | Calcium p-Phenolsulfonate | Potassium p-Phenolsulfonate | Barium p-Phenolsulfonate |
| Molecular Formula | C₆H₅NaO₄S | C₁₂H₁₀CaO₈S₂ | C₆H₅KO₄S | C₁₂H₁₀BaO₈S₂ |
| Molecular Weight | 196.16 g/mol | 386.41 g/mol | 212.26 g/mol | 483.66 g/mol |
| CAS Number | 1300-51-2 | 127-83-3 | 30145-40-5 | 1300-37-4 |
| Water Solubility | 24 g/100 mL[1] | Soluble in water[2] | Data Not Available | Data Not Available |
| Melting Point | >300 °C[3] | Data Not Available | Data Not Available | Data Not Available |
| Thermal Decomposition | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The data for this compound is largely unavailable in publicly accessible experimental literature. Researchers are advised to perform their own characterization for this compound.
Experimental Protocols
Detailed methodologies for determining the key properties cited in this guide are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental requirements.
Determination of Aqueous Solubility
Objective: To determine the concentration of a phenolsulfonate salt that dissolves in water at a specific temperature to form a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the phenolsulfonate salt to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid indicates a saturated solution.
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a calibrated pipette, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved salt in the supernatant. This can be achieved through various analytical techniques such as:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the solution and weigh the remaining solid residue.
-
Spectrophotometry: If the salt has a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to separate and quantify the salt.
-
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition characteristics of the phenolsulfonate salts.
Methodology:
-
Instrument Setup:
-
Use a calibrated thermogravimetric analyzer.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the phenolsulfonate salt into an inert sample pan (e.g., alumina or platinum).
-
-
Experimental Conditions:
-
Heat the sample under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.
-
Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of weight loss at different temperatures.
-
Logical Workflow for Salt Selection
The following diagram illustrates a logical workflow for selecting a suitable phenolsulfonate salt based on desired properties and available data.
References
A Comparative Guide to the Thermal Stability of Barium Phenolsulfonate and Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of Barium Phenolsulfonate against its sodium, potassium, and calcium counterparts. The information presented is based on available literature and theoretical considerations. Direct experimental data for a comprehensive, side-by-side comparison under identical conditions is limited in the public domain.
Introduction
Phenolsulfonate salts are utilized in various industrial and pharmaceutical applications where their thermal stability can be a critical parameter. Understanding the decomposition behavior of these salts is essential for process optimization, safety, and formulation development. This guide aims to provide a benchmark for the thermal stability of this compound by comparing it with other common alkali and alkaline earth metal phenolsulfonates.
Data Presentation
The following table summarizes the available thermal decomposition data for the phenolsulfonate and benzenesulfonate salts of Barium, Calcium, Sodium, and Potassium. It is important to note that the data for benzenesulfonates are used as a proxy due to the lack of specific data for the corresponding phenolsulfonates of Barium and Calcium.
| Compound | Cation | Onset of Decomposition (TGA) | Peak Decomposition (DTG) | Melting Point (°C) | Notes |
| This compound | Ba²⁺ | Data not available | Data not available | Data not available | Expected to have high thermal stability due to the divalent cation. |
| Calcium Phenolsulfonate | Ca²⁺ | Data not available | Data not available | Data not available | Expected to have high thermal stability, likely lower than this compound due to a smaller ionic radius and higher charge density. |
| Sodium Phenolsulfonate | Na⁺ | Data not available | Data not available | >300 (anhydrous) | Exists as a dihydrate; dehydration would be the initial thermal event. Hazardous decomposition products include carbon monoxide, carbon dioxide, and sulfur oxides.[1][2] The related sodium benzenesulfonate has a reported decomposition temperature of 450 °C. |
| Potassium Phenolsulfonate | K⁺ | Data not available | Data not available | Data not available | The related potassium benzenesulfonate has conflicting reported melting points of 50-51°C (anhydrous) and decomposition before boiling, with some sources indicating melting points near 300°C. This suggests that the thermal behavior may be highly dependent on the experimental conditions and the hydration state of the salt. |
Experimental Protocols
The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability of metal phenolsulfonates.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The initial temperature is set to ambient (e.g., 25 °C).
-
A heating program is established, typically a linear ramp from the initial temperature to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C or higher) at a controlled rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum rate of mass loss (the peak of the derivative thermogravimetric, or DTG, curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions (e.g., glass transitions, solid-solid phase transitions) of the compound.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is set, which typically includes an initial isothermal period, a heating ramp at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point, and a cooling ramp.
-
-
Data Acquisition: The differential heat flow between the sample and reference pans is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (indicating melting or other phase transitions) and exothermic peaks (indicating crystallization or decomposition). The peak temperature of an endotherm is typically taken as the melting point.
Mandatory Visualization
Caption: Experimental workflow for thermal stability analysis.
Caption: Logical comparison of expected thermal stability.
References
"Replication of published synthesis methods for Barium phenolsulfonate"
A Comparative Guide to the Synthesis of Barium Phenolsulfonate
For Researchers, Scientists, and Drug Development Professionals
The following sections detail two primary synthesis routes: the direct neutralization of p-phenolsulfonic acid with a barium salt, and a one-pot synthesis involving the sulfonation of phenol followed by in-situ neutralization.
Comparison of Synthesis Methods
The selection of a synthesis method for this compound will depend on factors such as the availability of starting materials, desired purity, and scalability. The two primary approaches are compared below.
| Parameter | Method 1: Direct Neutralization | Method 2: One-Pot Sulfonation and Neutralization |
| Starting Materials | p-Phenolsulfonic acid, Barium Carbonate/Hydroxide | Phenol, Concentrated Sulfuric Acid, Barium Carbonate/Hydroxide |
| Reaction Steps | Single step (neutralization) | Two sequential steps (sulfonation and neutralization) |
| Reaction Time | Typically shorter (1-3 hours) | Longer due to the initial sulfonation step (4-8 hours) |
| Temperature Control | Generally requires moderate heating (60-80 °C) | Requires careful temperature control, especially during the exothermic sulfonation step (can reach up to 100-120 °C) |
| Yield (Expected) | Potentially higher and more predictable | May be lower due to potential side reactions during sulfonation |
| Purity (Expected) | Generally higher, as the starting sulfonic acid can be purified beforehand | May require more extensive purification to remove unreacted starting materials and byproducts |
| Scalability | More straightforward to scale up | Scaling up requires careful management of heat generated during sulfonation |
| Safety Considerations | Handling of p-phenolsulfonic acid (corrosive) | Handling of concentrated sulfuric acid (highly corrosive and exothermic reactions) and phenol (toxic and corrosive) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.
Method 1: Direct Neutralization of p-Phenolsulfonic Acid with Barium Carbonate
This method involves the direct reaction of commercially available p-phenolsulfonic acid with a suitable barium salt, such as barium carbonate, to form this compound.
Materials:
-
p-Phenolsulfonic acid (65% solution in water)
-
Barium carbonate (BaCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of p-phenolsulfonic acid solution in deionized water.
-
Slowly add a stoichiometric equivalent of barium carbonate powder to the stirred solution in small portions. Effervescence (release of CO₂) will be observed.
-
After the addition is complete, heat the reaction mixture to 60-80 °C and maintain it under stirring for 1-2 hours to ensure the reaction goes to completion.
-
Filter the hot solution to remove any unreacted barium carbonate or other insoluble impurities.
-
Allow the filtrate to cool to room temperature, and then cool it further in an ice bath to induce crystallization of this compound.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Characterize the final product for purity and identity using appropriate analytical techniques (e.g., FTIR, NMR, elemental analysis).
Method 2: One-Pot Sulfonation of Phenol and In-Situ Neutralization
This method combines the sulfonation of phenol with subsequent neutralization in a single reaction vessel, avoiding the isolation of the intermediate p-phenolsulfonic acid.
Materials:
-
Phenol (C₆H₅OH)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully melt a known amount of phenol.
-
Slowly add an equimolar amount of concentrated sulfuric acid from the dropping funnel while stirring vigorously. The temperature of the mixture will rise; maintain it at 100-120 °C for 2-3 hours to complete the sulfonation.
-
Allow the reaction mixture to cool to approximately 80 °C.
-
In a separate beaker, prepare a hot aqueous solution of a stoichiometric amount of barium hydroxide octahydrate.
-
Slowly add the hot barium hydroxide solution to the stirred sulfonic acid mixture. A precipitate of barium sulfate may form if excess sulfuric acid is present.
-
After the addition, continue stirring the mixture at 80-90 °C for another 1-2 hours.
-
Filter the hot solution to remove any insoluble byproducts.
-
Cool the filtrate to induce crystallization of this compound.
-
Collect the crystals by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Recrystallize the product from hot water if necessary to improve purity.
-
Characterize the final product using appropriate analytical techniques.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthesis method for this compound based on key experimental considerations.
Caption: Workflow for selecting a this compound synthesis method.
A Comparative Analysis of Commercial vs. Laboratory-Synthesized Barium Phenolsulfonate Purity
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes and product quality. Barium phenolsulfonate, a compound utilized in various chemical syntheses and applications, is available through commercial suppliers and can also be synthesized in a laboratory setting. This guide provides a comparative assessment of the expected purity profiles of commercial versus lab-synthesized this compound, supported by generalized experimental data for aromatic sulfonate salts.
Data Presentation: Purity and Impurity Profile Comparison
The purity of this compound can vary significantly between commercial-grade products and batches synthesized with high-purity standards in a laboratory. Commercial production often prioritizes cost-effectiveness and scale, which may result in a broader range of impurities. In contrast, laboratory synthesis allows for meticulous purification steps to minimize specific contaminants. The following table summarizes the anticipated differences in purity and impurity profiles, based on general knowledge of industrial chemical production and laboratory synthesis of similar metal salts.
| Parameter | Commercial this compound | Laboratory-Synthesized this compound |
| Assay (Purity) | 95.0% - 99.0% | > 99.5% |
| Inorganic Salts | ≤ 2.0% | < 0.1% |
| Unreacted Phenol | ≤ 1.0% | < 0.05% |
| Water Content | ≤ 2.0% | < 0.2% |
| Heavy Metals (as Pb) | ≤ 20 ppm | ≤ 5 ppm |
| Appearance | Off-white to light brown powder | White crystalline powder |
Experimental Protocols for Purity Assessment
A comprehensive assessment of this compound purity involves a combination of analytical techniques to identify and quantify the main component and any potential impurities.
1. Assay by Titration:
-
Principle: A potentiometric or acid-base titration can be employed to determine the percentage of this compound.
-
Methodology:
-
Accurately weigh approximately 500 mg of the this compound sample.
-
Dissolve the sample in 50 mL of deionized water.
-
Titrate the solution with a standardized 0.1 M solution of a suitable titrant, such as sodium hydroxide or a chelating agent like EDTA, using a pH meter or a specific ion electrode to determine the endpoint.
-
The purity is calculated based on the volume of titrant consumed.
-
2. Determination of Inorganic Salts by Ion Chromatography (IC):
-
Principle: IC separates and quantifies ionic species, making it ideal for detecting inorganic salt impurities like sulfates and chlorides.
-
Methodology:
-
Prepare a standard solution containing known concentrations of potential inorganic salt impurities.
-
Prepare a sample solution by dissolving a known amount of this compound in deionized water.
-
Inject the standard and sample solutions into the ion chromatograph.
-
Identify and quantify the inorganic salt impurities by comparing the retention times and peak areas of the sample to those of the standards.
-
3. Analysis of Organic Impurities by High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for separating, identifying, and quantifying organic compounds. It can be used to detect unreacted starting materials, such as phenol, and by-products from the synthesis.
-
Methodology:
-
Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water with a pH modifier.
-
Prepare standard solutions of potential organic impurities.
-
Dissolve a known amount of the this compound sample in the mobile phase.
-
Inject the standards and the sample solution into the HPLC system.
-
Quantify the impurities based on the peak areas relative to the standards.
-
4. Water Content by Karl Fischer Titration:
-
Principle: This method is a highly accurate technique for the determination of water content.
-
Methodology:
-
Standardize the Karl Fischer reagent.
-
Accurately weigh a portion of the this compound sample and introduce it into the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated from the amount of reagent consumed.
-
Visualizing the Experimental Workflow
The logical flow of experiments for a comprehensive purity assessment of this compound is depicted in the following diagram.
Caption: Workflow for the comprehensive purity analysis of this compound.
Signaling Pathway of Impurity Impact
Impurities in chemical reagents can interfere with downstream applications. The following diagram illustrates a generalized signaling pathway demonstrating how impurities can affect a hypothetical biological assay.
Caption: Generalized impact of impurities on a biological signaling pathway.
Inter-laboratory Comparison of Barium Phenolsulfonate Characterization: A Methodological Guide
Disclaimer: As of late 2025, publicly available, direct inter-laboratory comparison studies for the characterization of barium phenolsulfonate are scarce. Therefore, this guide provides a comprehensive template based on established analytical methodologies for similar aromatic sulfonate salts. It is designed to serve as a framework for researchers and drug development professionals to conduct and report their own comparative studies. The experimental data presented in the tables are illustrative placeholders.
Data Presentation
For a robust inter-laboratory comparison, quantitative data should be meticulously organized. The following tables provide a standardized format for presenting characterization results from different laboratories.
Table 1: Elemental Analysis of this compound
| Parameter | Theoretical Value (%) | Laboratory A (%) | Laboratory B (%) | Laboratory C (%) |
| Carbon (C) | 29.79 | e.g., 29.75 | e.g., 29.81 | e.g., 29.78 |
| Hydrogen (H) | 2.09 | e.g., 2.11 | e.g., 2.08 | e.g., 2.10 |
| Barium (Ba) | 28.41 | e.g., 28.35 | e.g., 28.45 | e.g., 28.39 |
| Oxygen (O) | 26.47 | e.g., 26.51 | e.g., 26.44 | e.g., 26.49 |
| Sulfur (S) | 13.25 | e.g., 13.28 | e.g., 13.22 | e.g., 13.26 |
Table 2: Thermal Analysis of this compound
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Decomposition Onset (°C) | e.g., 355 | e.g., 358 | e.g., 356 |
| Peak Decomposition Temp (°C) | e.g., 380 | e.g., 382 | e.g., 381 |
| Residual Mass at 600°C (%) | e.g., 45.2 | e.g., 45.5 | e.g., 45.3 |
Table 3: Spectroscopic and Chromatographic Analysis of this compound
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| FT-IR S=O Stretch (cm⁻¹) | e.g., 1175, 1350 | e.g., 1176, 1351 | e.g., 1175, 1350 |
| Purity by HPLC (%) | e.g., 99.8 | e.g., 99.7 | e.g., 99.9 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparability of results across different laboratories.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups of this compound.
-
Instrumentation: A Fourier-transform infrared spectrometer with an attenuated total reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum over a range of 4000 to 600 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
-
Identify the characteristic absorption bands, particularly for the sulfonate group (S=O stretching).[1][2]
-
3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound and identify any related impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Procedure:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with an ion-pairing agent like tetrabutylammonium hydrogen sulfate.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Standard Preparation: Accurately prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the this compound to be tested at a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
-
4. Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for Barium Content
-
Objective: To quantitatively determine the barium content in the sample.[3]
-
Instrumentation: An ICP-AES instrument.
-
Procedure:
-
Sample Digestion: Accurately weigh a sample of this compound and digest it in a suitable acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digester to ensure complete dissolution.
-
Standard Preparation: Prepare a series of barium standard solutions of known concentrations from a certified reference material.
-
Sample Dilution: Dilute the digested sample solution to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Aspirate the standards and the sample solution into the plasma and measure the emission intensity at the characteristic wavelength for barium (e.g., 455.403 nm).
-
Quantification: Determine the barium concentration in the sample by comparing its emission intensity to the calibration curve generated from the standards.
-
Mandatory Visualization
Diagrams are essential for illustrating complex workflows and relationships in a clear and concise manner.
Caption: Workflow for the comprehensive characterization of this compound.
References
Safety Operating Guide
Proper Disposal of Barium Phenolsulfonate: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of barium phenolsulfonate, a compound that requires careful handling due to the combined hazards of soluble barium and the organic phenolsulfonate group.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined below are designed to mitigate risks and ensure compliance with safety regulations. By adhering to these protocols, laboratories can maintain a safe working environment and contribute to responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if ingested or inhaled.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile rubber gloves.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE, carefully sweep or scoop up the spilled solid material.
-
Place the spilled material into a clearly labeled, sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.
Quantitative Data Summary
| Parameter | Value | Compound | Source |
| Oral LD50 (Rat) | 118 mg/kg | Barium Chloride | [1] |
| OSHA PEL (Total Dust) | 15 mg/m³ | Barium Sulfate | [2] |
| OSHA PEL (Respirable) | 5 mg/m³ | Barium Sulfate | [2] |
| ACGIH TLV (TWA) | 10 mg/m³ | Barium Sulfate | [2] |
Note: PEL (Permissible Exposure Limit), TLV (Threshold Limit Value), TWA (Time-Weighted Average), LD50 (Lethal Dose, 50%). The data for barium sulfate is for a related but insoluble barium compound and is provided for context regarding dust exposure.
Experimental Protocol for the Disposal of this compound
This protocol details a two-stage process for the safe disposal of this compound, addressing both the barium and phenolsulfonate components. The first stage involves the precipitation of the toxic barium ions as inert barium sulfate. The second stage focuses on the degradation of the organic phenolsulfonate in the resulting solution.
Stage 1: Precipitation of Barium as Barium Sulfate
Objective: To convert the soluble and toxic barium ions into the insoluble and non-toxic barium sulfate.
Materials:
-
This compound waste
-
10% Sodium sulfate (Na₂SO₄) solution
-
Large beaker
-
Stirring rod
-
pH paper or pH meter
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Deionized water
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of deionized water in a large beaker.
-
Precipitation: For each gram of dissolved this compound, slowly add 15 mL of a 10% sodium sulfate solution while stirring continuously. The formation of a white precipitate (barium sulfate) will be observed.
-
Completion Check: Allow the mixture to stand for at least one week to ensure complete precipitation. To verify, add a few more drops of the 10% sodium sulfate solution to the clear supernatant. If more precipitate forms, add more sodium sulfate solution and allow it to settle again. Repeat until no further precipitation is observed.
-
Separation: Carefully separate the solid barium sulfate from the liquid. This can be done by decanting the supernatant or by vacuum filtration.
-
Washing: Wash the collected barium sulfate precipitate with deionized water to remove any residual phenolsulfonate solution.
-
Disposal of Barium Sulfate: The collected barium sulfate is now considered non-hazardous and, after drying, can typically be disposed of as normal solid waste. However, always consult your local regulations for final confirmation.
Stage 2: Degradation of the Phenolsulfonate Solution
Objective: To break down the organic phenolsulfonate in the supernatant into less harmful substances. Advanced Oxidation Processes (AOPs) are effective for degrading recalcitrant organic compounds like phenolsulfonic acid.[3]
Materials:
-
Phenolsulfonate-containing supernatant from Stage 1
-
Advanced Oxidation Process (AOP) setup (e.g., UV lamp, Fenton's reagent - hydrogen peroxide and an iron catalyst)
-
Beaker suitable for the AOP
-
Stirring plate and stir bar
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
Procedure:
-
Setup: Place the phenolsulfonate-containing supernatant in a beaker suitable for your AOP setup (e.g., a quartz beaker for UV-based AOPs).
-
Oxidation: Initiate the advanced oxidation process. The specific parameters (e.g., UV intensity, concentration of Fenton's reagent) will depend on the chosen AOP and the concentration of the phenolsulfonate. The goal is to mineralize the organic compound to carbon dioxide and water.
-
Neutralization: After the AOP treatment, check the pH of the solution. If it is acidic, neutralize it by slowly adding a base such as sodium bicarbonate until the pH is between 6.0 and 8.0.
-
Final Disposal: The treated and neutralized aqueous solution can typically be discharged down the drain with copious amounts of water. Always check with your institution's environmental health and safety office for specific guidelines on the disposal of treated aqueous waste.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
